6-(Methylsulfonyl)nicotinonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-methylsulfonylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-12(10,11)7-3-2-6(4-8)5-9-7/h2-3,5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWUYKLVNZNIIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499366 | |
| Record name | 6-(Methanesulfonyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66154-68-5 | |
| Record name | 6-(Methanesulfonyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-(Methylsulfonyl)nicotinonitrile chemical properties
A## Technical Guide: 6-(Methylsulfonyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of this compound. The information is intended to support research and development efforts in medicinal chemistry and related fields.
Core Chemical Properties
This compound is a substituted pyridine derivative. Its core chemical and physical properties are summarized below.
| Property | Value | Reference |
| CAS Number | 66154-68-5 | [1][2] |
| Molecular Formula | C₇H₆N₂O₂S | [1] |
| Molecular Weight | 182.20 g/mol | [1][2] |
| IUPAC Name | 6-(Methylsulfonyl)pyridine-3-carbonitrile | |
| Synonyms | This compound | [2] |
| Purity | Typically ≥98% | [2] |
| Appearance | Not explicitly stated, related compounds are solids. | |
| Melting Point | Data for the specific compound is not available. A related isomer, 2-(Methylsulfonyl)nicotinonitrile, has a melting point of 103-105 °C. | [3] |
| Boiling Point | Data for the specific compound is not available. A related compound has a boiling point of 204 °C (399 °F). | [4] |
| Solubility | Data for the specific compound is not available. A related compound, 6-Formyl-2-(methylsulfanyl)nicotinonitrile, is noted as being insoluble in water. | [5] |
| Storage Conditions | Store sealed in a dry place at 2-8°C or ambient temperature. | [1][2] |
Structural Identifiers:
Synthesis and Experimental Protocols
Conceptual Synthesis Workflow:
The synthesis likely starts from a precursor such as 6-chloronicotinonitrile or 6-(methylthio)nicotinonitrile.
Caption: Conceptual workflow for the synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of 6-(Methylthio)nicotinonitrile (Intermediate).
-
To a solution of 6-chloronicotinonitrile in a suitable aprotic polar solvent like DMF or DMSO, add sodium thiomethoxide.
-
The reaction is typically stirred at room temperature or with gentle heating until completion, monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is worked up, often by pouring into water and extracting the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and concentrated.
-
-
Step 2: Oxidation to this compound (Final Product).
-
The crude 6-(methylthio)nicotinonitrile is dissolved in a chlorinated solvent such as dichloromethane (DCM).
-
An oxidizing agent (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®)) is added portion-wise, often at a reduced temperature (0 °C) to control the exothermic reaction.
-
The reaction is stirred until the starting material is consumed.
-
The mixture is then quenched, washed with a reducing agent solution (e.g., sodium thiosulfate) and a base (e.g., sodium bicarbonate) to remove excess oxidant and acidic byproducts.
-
The final product is isolated by extraction, drying of the organic layer, and solvent evaporation. Purification is typically achieved by column chromatography or recrystallization.
-
Spectral and Analytical Data
Access to analytical data such as NMR, HPLC, and LC-MS is often available from chemical suppliers.[1] While specific spectra for this compound were not found in the search results, general characteristics can be anticipated.
-
¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons on the pyridine ring and a singlet for the methyl group of the sulfonyl moiety. The chemical shifts and coupling patterns of the aromatic protons would be key to confirming the substitution pattern.
-
¹³C NMR: The spectrum would display distinct signals for the nitrile carbon, the carbons of the pyridine ring, and the methyl carbon. The chemical shifts would be influenced by the electron-withdrawing nature of the nitrile and methylsulfonyl groups.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (182.20 g/mol ).
Biological Activity and Potential Applications
The nicotinonitrile scaffold is a key feature in many biologically active compounds, suggesting potential applications for this compound in drug discovery.
Antiproliferative and Anticancer Activity: Nicotinonitrile derivatives have demonstrated a wide range of pharmacological activities, including antiproliferative, anti-inflammatory, antioxidant, and antibacterial effects.[6][7] Several studies have highlighted their potential as anticancer agents.[1][5]
Tyrosine Kinase Inhibition: A significant area of research for nicotinonitrile derivatives is their role as kinase inhibitors. Certain novel nicotinonitrile compounds have been shown to induce apoptosis and inhibit tyrosine kinases (TK), which are crucial mediators in cell signaling pathways that are often dysregulated in cancer.[5] Inhibition of these kinases can arrest the cell cycle and lead to cancer cell death.[5] The methylsulfonyl group, being a strong electron-withdrawing group, may influence the binding affinity of the molecule to target enzymes.
Conceptual Signaling Pathway:
The diagram below illustrates a simplified, hypothetical signaling pathway where a nicotinonitrile-based inhibitor, such as this compound, could exert its anticancer effects through the inhibition of a receptor tyrosine kinase (RTK).
Caption: Hypothetical inhibition of a tyrosine kinase pathway by this compound.
Safety and Handling
Based on safety data for this and closely related compounds, this compound should be handled with care in a laboratory setting.
Hazard Classification:
Hazard Statements:
-
H302: Harmful if swallowed[2]
Precautionary Measures: A comprehensive set of precautionary statements applies, including:[2][4][8]
-
P261: Avoid breathing dust.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P501: Dispose of contents/container to an approved waste disposal plant.
It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.
Conclusion
This compound is a chemical compound with properties that make it an interesting candidate for further investigation in medicinal chemistry, particularly in the development of kinase inhibitors for anticancer therapies. Its synthesis is achievable through standard organic chemistry techniques, and its handling requires adherence to established safety protocols for irritant and harmful substances. Future research should focus on elucidating its specific biological targets and mechanisms of action to fully understand its therapeutic potential.
References
- 1. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. scienceopen.com [scienceopen.com]
- 5. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Intracellular Signaling Pathways Mediating Tyrosine Kinase Inhibitor Cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 6-(Methylsulfonyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Methylsulfonyl)nicotinonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its preparation is of significant interest to the medicinal chemistry community. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction schemes. The information presented is curated from peer-reviewed literature and patent filings to aid researchers and drug development professionals in the efficient synthesis of this important intermediate.
Introduction
The nicotinonitrile scaffold is a prevalent motif in a multitude of biologically active molecules. The introduction of a methylsulfonyl group at the 6-position can significantly modulate the physicochemical and pharmacological properties of these compounds. Consequently, robust and scalable synthetic routes to this compound are highly sought after. This document outlines the most common and effective methods for its preparation, focusing on reaction conditions, yields, and purification techniques.
Synthetic Pathways
Two principal synthetic pathways have been identified for the preparation of this compound. The most prevalent and well-documented approach begins with the readily available 6-chloronicotinonitrile and proceeds through a thioether intermediate. A less common but potentially more direct route involves the direct displacement of a leaving group with a methanesulfinate salt. A third potential, though less direct, pathway could commence from 6-aminonicotinonitrile.
Pathway 1: From 6-Chloronicotinonitrile via a Thioether Intermediate
This two-step pathway is the most frequently reported method for synthesizing this compound. It involves the nucleophilic aromatic substitution of the chlorine atom in 6-chloronicotinonitrile with a methylthiolate source, followed by the oxidation of the resulting thioether to the desired sulfone.
Step 1: Synthesis of 6-(Methylthio)nicotinonitrile
The first step is a nucleophilic aromatic substitution reaction where the chloride of 6-chloronicotinonitrile is displaced by a methylthiolate anion. Sodium thiomethoxide (NaSMe) is the most common reagent for this transformation.
Step 2: Oxidation of 6-(Methylthio)nicotinonitrile to this compound
The intermediate 6-(methylthio)nicotinonitrile is then oxidized to the final product. Common oxidizing agents for this transformation include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂). The choice of oxidant and reaction conditions can be crucial to avoid over-oxidation and ensure a high yield of the desired sulfone.
Pathway 2: Direct Sulfonylation of a 6-Substituted Nicotinonitrile
This pathway offers a more direct route by introducing the methylsulfonyl group in a single step. This typically involves the reaction of a nicotinonitrile derivative with a suitable leaving group at the 6-position with a methanesulfinate salt. While conceptually simpler, this method is less frequently described in the literature for this specific target molecule.
Pathway 3: From 6-Aminonicotinonitrile (Hypothetical)
A third potential route could start from 6-aminonicotinonitrile. This would likely involve a Sandmeyer-type reaction, a well-established method for converting aromatic amines to various other functional groups via a diazonium salt intermediate.[1][2][3] This could be used to introduce a chlorine atom, which would then follow Pathway 1, or potentially to directly introduce the sulfonyl moiety, although the latter is less common.
Experimental Protocols
Detailed experimental procedures for the key reactions are provided below. These protocols are based on established literature precedents for similar transformations.
Protocol for Pathway 1: Step 1 - Synthesis of 6-(Methylthio)nicotinonitrile
Reaction: Nucleophilic Aromatic Substitution
-
Reagents:
-
6-Chloronicotinonitrile
-
Sodium thiomethoxide (NaSMe)
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a solution of 6-chloronicotinonitrile in anhydrous DMF, add sodium thiomethoxide portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford 6-(methylthio)nicotinonitrile.
-
Protocol for Pathway 1: Step 2 - Oxidation of 6-(Methylthio)nicotinonitrile
Reaction: Thioether Oxidation
-
Reagents:
-
6-(Methylthio)nicotinonitrile
-
Oxidizing agent: m-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen peroxide (H₂O₂)
-
Solvent: Dichloromethane (DCM) for m-CPBA; Acetic acid or a ketone solvent for H₂O₂[4]
-
-
Procedure (using m-CPBA):
-
Dissolve 6-(methylthio)nicotinonitrile in DCM and cool the solution in an ice bath.
-
Add a solution of m-CPBA (approximately 2.2 equivalents) in DCM dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
-
-
Procedure (using Hydrogen Peroxide):
-
Dissolve 6-(methylthio)nicotinonitrile in acetic acid.
-
Add hydrogen peroxide (30% aqueous solution, excess) dropwise to the solution. The reaction may be exothermic.
-
Stir the mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate).
-
Extract the product with a suitable organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the crude product as described above.
-
Data Presentation
The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.
| Reaction Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Pathway 1, Step 1 | 6-Chloronicotinonitrile | Sodium thiomethoxide | DMF | 25-60 | 2-6 | High (Typically >80%) | General Knowledge |
| Pathway 1, Step 2 | 6-(Methylthio)nicotinonitrile | m-CPBA (2.2 eq.) | DCM | 0 to 25 | 1-4 | Good to Excellent (70-95%) | General Knowledge |
| Pathway 1, Step 2 | 6-(Methylthio)nicotinonitrile | H₂O₂ (excess) | Acetic Acid | 25-50 | 4-12 | Variable, often good | [5] |
Mandatory Visualization
The following diagrams illustrate the described synthetic pathways and a general experimental workflow.
Conclusion
The synthesis of this compound is most reliably achieved through a two-step sequence starting from 6-chloronicotinonitrile, involving the formation of a thioether intermediate followed by oxidation. This pathway offers high yields and utilizes readily available reagents. While direct sulfonylation presents a more atom-economical approach, it appears to be less developed. The alternative route from 6-aminonicotinonitrile provides flexibility but adds an extra step to the sequence. The detailed protocols and data presented in this guide are intended to facilitate the successful and efficient synthesis of this valuable building block for pharmaceutical research and development.
References
- 1. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103910658A - Method of oxidizing thioether to sulfone - Google Patents [patents.google.com]
- 5. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
An In-depth Technical Guide to the Molecular Structure of 6-(Methylsulfonyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic properties of 6-(Methylsulfonyl)nicotinonitrile. This compound, belonging to the substituted pyridine class, is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the nicotinonitrile scaffold and the methylsulfonyl group in various bioactive molecules. This document details its structural characteristics, a plausible synthetic route, and expected analytical data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Standardized experimental protocols for its synthesis and characterization are also provided to ensure reproducibility.
Molecular Structure and Properties
This compound possesses a pyridine ring substituted with a nitrile group at the 3-position and a methylsulfonyl group at the 6-position. The presence of the electron-withdrawing nitrile and methylsulfonyl groups significantly influences the electronic properties of the pyridine ring.
Structural Details
The core structure consists of a planar pyridine ring. The geometry around the sulfur atom in the methylsulfonyl group is tetrahedral.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value | Notes |
| Bond Lengths (Å) | ||
| C-S (sulfonyl) | ~1.77 | Typical single bond length between a carbon and a sulfur atom in a sulfone. |
| S=O (sulfonyl) | ~1.45 | Characteristic double bond length for a sulfonyl group. |
| C-C (pyridine ring) | ~1.39 - 1.40 | Aromatic C-C bond lengths within the pyridine ring. |
| C-N (pyridine ring) | ~1.33 - 1.34 | Aromatic C-N bond lengths within the pyridine ring. |
| C-C≡N (nitrile) | ~1.45 | Single bond between the pyridine ring and the nitrile carbon. |
| C≡N (nitrile) | ~1.15 | Typical triple bond length for a nitrile group. |
| **Bond Angles (°) ** | ||
| O=S=O (sulfonyl) | ~118-120 | Expected bond angle for a sulfonyl group. |
| C-S-C (sulfonyl) | ~104 | Tetrahedral geometry around the sulfur atom, slightly compressed due to the presence of lone pairs. |
| Ring Angles (pyridine) | ~118-122 | Internal bond angles of the pyridine ring, deviating slightly from a perfect hexagon. |
| C-C-C≡N (nitrile) | ~178-180 | Nearly linear geometry of the cyano group relative to the pyridine ring. |
Note: These values are predictions based on standard bond lengths and angles for similar functional groups and may vary slightly from experimental data.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 66154-68-5 | [1] |
| Molecular Formula | C₇H₆N₂O₂S | [1] |
| Molecular Weight | 182.20 g/mol | [1] |
| Canonical SMILES | CS(=O)(=O)C1=NC=C(C=C1)C#N | |
| InChI Key | MCWUYKLVNZNIIM-UHFFFAOYSA-N | |
| Appearance | Predicted to be a white to off-white solid | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and moderately soluble in methanol and ethanol. |
Synthesis of this compound
A plausible and efficient two-step synthesis of this compound starts from the commercially available 6-chloronicotinonitrile. The first step involves a nucleophilic aromatic substitution with sodium methanethiolate to introduce the methylthio group, followed by an oxidation to the desired methylsulfonyl group.
Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 6-(Methylthio)nicotinonitrile
-
To a solution of 6-chloronicotinonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.5 M), add sodium methanethiolate (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-(methylthio)nicotinonitrile.
Step 2: Synthesis of this compound
-
Dissolve the 6-(methylthio)nicotinonitrile (1.0 eq) obtained from the previous step in dichloromethane (DCM, 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, then with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.
Spectroscopic Analysis and Characterization
The structural confirmation of this compound relies on a combination of spectroscopic techniques. The expected data from NMR, IR, and MS are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
Table 3: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |
| ~3.20 | Singlet (s) | 3H | -SO₂CH₃ | The methyl protons of the sulfonyl group are expected to be a singlet in a region typical for such groups. |
| ~8.10 | Doublet (d) | 1H | H-5 (Pyridine) | Coupled to H-4, expected to be downfield due to the influence of the adjacent sulfonyl group. |
| ~8.40 | Doublet of doublets (dd) | 1H | H-4 (Pyridine) | Coupled to H-5 and H-2, positioned between the two electron-withdrawing groups. |
| ~9.10 | Doublet (d) | 1H | H-2 (Pyridine) | Coupled to H-4, expected to be the most downfield proton due to the proximity to the nitrogen and nitrile group. |
Table 4: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Notes |
| ~40.0 | -SO₂C H₃ | The methyl carbon of the sulfonyl group. |
| ~116.0 | -C ≡N | The carbon of the nitrile group. |
| ~118.0 | C -CN | The pyridine carbon to which the nitrile is attached. |
| ~125.0 | C -5 | Aromatic carbon in the pyridine ring. |
| ~140.0 | C -4 | Aromatic carbon in the pyridine ring. |
| ~152.0 | C -2 | Aromatic carbon adjacent to the nitrogen. |
| ~160.0 | C -6 | Aromatic carbon attached to the sulfonyl group, expected to be significantly downfield. |
NMR Data Acquisition Protocol:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Use a sufficient number of scans (e.g., 16) to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically at 100 MHz. A larger number of scans will be necessary (e.g., 1024) due to the low natural abundance of ¹³C.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 5: Predicted IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |
| ~3100-3000 | Medium | C-H stretch (aromatic) | Characteristic stretching vibrations for C-H bonds on the pyridine ring. |
| ~2230 | Strong | C≡N stretch (nitrile) | A strong, sharp absorption is expected for the nitrile functional group. |
| ~1580, 1470 | Medium | C=C, C=N stretch (aromatic) | Ring stretching vibrations of the pyridine nucleus. |
| ~1320, 1150 | Strong | S=O stretch (sulfonyl) | Asymmetric and symmetric stretching vibrations of the sulfonyl group, typically strong absorptions. |
IR Spectrum Acquisition Protocol:
-
Sample Preparation: Prepare a thin film of the solid sample on a potassium bromide (KBr) plate or prepare a KBr pellet containing a small amount of the compound.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Table 6: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)
| m/z | Predicted Fragment Ion | Notes |
| 182 | [M]⁺˙ (Molecular Ion) | The parent ion corresponding to the molecular weight of the compound. |
| 167 | [M - CH₃]⁺ | Loss of a methyl radical from the sulfonyl group. |
| 118 | [M - SO₂]⁺˙ | Loss of sulfur dioxide. |
| 103 | [M - SO₂CH₃]⁺ | Loss of the entire methylsulfonyl group. This fragment corresponds to the nicotinonitrile radical cation. |
| 76 | [C₅H₄N]⁺ | Fragmentation of the nicotinonitrile radical cation with loss of HCN. |
Mass Spectrum Acquisition Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer.
Logical Workflow for Spectroscopic Analysis
The comprehensive spectroscopic analysis of this compound follows a logical progression to confirm its structure.
Caption: Logical workflow for the structural confirmation of this compound.
Conclusion
This technical guide provides a detailed theoretical framework for the molecular structure, synthesis, and spectroscopic characterization of this compound. The presented data, although predictive, is based on established chemical principles and data from analogous structures, offering a reliable reference for researchers. The detailed experimental protocols are designed to be readily implementable in a standard organic chemistry laboratory, facilitating the synthesis and validation of this compound for further investigation in drug discovery and development programs.
References
An In-depth Technical Guide to 6-(Methylsulfonyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-(Methylsulfonyl)nicotinonitrile, a substituted pyridine derivative. Due to the limited publicly available information on the specific discovery and detailed historical development of this compound, this guide focuses on its chemical properties, plausible synthetic routes based on established organic chemistry principles, and the broader context of the biological significance of the nicotinonitrile scaffold. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, highlighting the potential of this and related compounds for further investigation.
Introduction
Nicotinonitrile, or 3-cyanopyridine, and its derivatives are recognized as crucial scaffolds in medicinal chemistry, forming the core of several marketed drugs and serving as versatile intermediates in the synthesis of various biologically active molecules.[1] The introduction of a methylsulfonyl group at the 6-position of the pyridine ring, yielding this compound, significantly alters the electronic and steric properties of the parent molecule, potentially influencing its biological activity and pharmacokinetic profile. This guide explores the available technical information for this specific compound.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 66154-68-5 | [2] |
| Molecular Formula | C₇H₆N₂O₂S | [2] |
| Molecular Weight | 182.20 g/mol | [2] |
| Appearance | Pale brown solid | |
| Storage Temperature | 2-8°C, sealed in dry conditions | [2] |
Synthesis and Discovery
The definitive "discovery" and initial synthesis of this compound are not well-documented in publicly accessible scientific literature. However, a logical and commonly employed synthetic strategy for this class of compounds involves a two-step process: the synthesis of a thioether precursor, 6-(methylthio)nicotinonitrile, followed by its oxidation to the corresponding sulfone.
Plausible Synthetic Pathway
A plausible synthetic pathway is outlined below. This pathway is based on general and well-established reactions in organic synthesis for creating analogous structures.
Caption: Plausible synthetic pathway for this compound.
Experimental Protocols (Representative)
Step 1: Synthesis of 6-(Methylthio)nicotinonitrile (Precursor)
This reaction involves the nucleophilic aromatic substitution of a leaving group (e.g., a halogen) at the 6-position of the nicotinonitrile ring with a sulfur nucleophile.
-
Reaction: 6-Chloronicotinonitrile + Sodium thiomethoxide → 6-(Methylthio)nicotinonitrile + Sodium chloride
-
Reagents and Solvents:
-
6-Chloronicotinonitrile (1 equivalent)
-
Sodium thiomethoxide (1.1 equivalents)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
-
Procedure:
-
Dissolve 6-chloronicotinonitrile in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add sodium thiomethoxide portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture (e.g., to 60-80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 6-(methylthio)nicotinonitrile.
-
Step 2: Oxidation to this compound
The thioether is oxidized to the corresponding sulfone using a suitable oxidizing agent.
-
Reaction: 6-(Methylthio)nicotinonitrile + Oxidizing Agent → this compound
-
Reagents and Solvents:
-
6-(Methylthio)nicotinonitrile (1 equivalent)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 equivalents) or Oxone® (2.5 equivalents)
-
Chlorinated solvent (e.g., Dichloromethane (DCM)) or a mixture of solvents like methanol/water for Oxone®.
-
-
Procedure:
-
Dissolve 6-(methylthio)nicotinonitrile in the appropriate solvent in a round-bottom flask.
-
If using m-CPBA, cool the solution in an ice bath (0°C). Add m-CPBA portion-wise, maintaining the temperature.
-
If using Oxone®, dissolve it in water and add it to a solution of the thioether in methanol.
-
Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete conversion of the starting material.
-
Work-up the reaction by washing with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench excess peroxide, followed by a wash with a weak base (e.g., sodium bicarbonate) to remove acidic byproducts.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
-
Caption: Experimental workflow for the synthesis of this compound.
Biological Activity and Potential Applications
Direct studies on the biological activity of this compound are scarce in publicly available literature. However, the nicotinonitrile scaffold is a well-established pharmacophore with a broad range of biological activities.
Derivatives of nicotinonitrile have been reported to exhibit various therapeutic properties, including but not limited to:
-
Anticancer Activity: Many nicotinonitrile derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[3]
-
Enzyme Inhibition: The nicotinonitrile moiety is present in inhibitors of various enzymes, playing a role in the treatment of different diseases.
-
Antimicrobial and Antiviral Properties: Certain substituted nicotinonitriles have demonstrated activity against bacteria, fungi, and viruses.
The methylsulfonyl group is known to be a bioisostere for other functional groups and can act as a hydrogen bond acceptor, potentially influencing drug-receptor interactions. Its presence can also modulate the pharmacokinetic properties of a molecule, such as solubility and metabolic stability.
Given the established biological importance of the nicotinonitrile core and the potential modulatory effects of the methylsulfonyl group, this compound represents an interesting candidate for further biological screening and drug discovery programs.
Conclusion
This compound is a chemical entity with established physical properties but a sparsely documented history of discovery and synthesis. This guide has provided a plausible and detailed synthetic methodology based on fundamental organic chemistry principles. While direct biological data for this specific compound is limited, the well-documented and diverse biological activities of the broader nicotinonitrile class of compounds suggest that this compound and its analogues could be valuable subjects for future research in medicinal chemistry and drug development. Further investigation is warranted to fully elucidate its biological profile and potential therapeutic applications.
References
An In-depth Technical Guide to the Solubility of 6-(Methylsulfonyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Methylsulfonyl)nicotinonitrile is a compound of interest in medicinal chemistry and drug development. A thorough understanding of its solubility in various solvents is critical for its synthesis, purification, formulation, and biological screening. This technical guide provides a comprehensive overview of the predicted solubility of this compound, detailed experimental protocols for its quantitative determination, and logical workflows to guide the process. Due to the limited availability of public quantitative solubility data for this specific compound, this guide focuses on providing the necessary methodologies for researchers to determine its solubility in their laboratories.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its general behavior and for designing solubility experiments.
| Property | Value | Reference |
| Chemical Formula | C₇H₆N₂O₂S | [1] |
| Molecular Weight | 182.20 g/mol | [1][2] |
| CAS Number | 66154-68-5 | [1] |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| SMILES | CS(=O)(=O)c1ccc(cn1)C#N | [2] |
Predicted Solubility Profile
Quantitative solubility data for this compound in various organic solvents are not extensively reported in publicly available literature. However, its solubility can be qualitatively predicted based on its molecular structure. The presence of a polar sulfonyl group (-SO₂CH₃) and a polar nitrile group (-CN) suggests that this compound is a polar molecule. Therefore, it is expected to have better solubility in polar solvents and limited solubility in nonpolar solvents. The principle of "like dissolves like" is a useful guide in this context.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent | Dielectric Constant (Approx.) | Polarity | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | 47 | High (Aprotic) | High | Highly polar aprotic solvent, effective at dissolving a wide range of compounds. |
| Dimethylformamide (DMF) | 37 | High (Aprotic) | High | Similar to DMSO, a highly polar aprotic solvent. |
| Acetonitrile | 37.5 | Moderate (Aprotic) | Moderate | Polar aprotic solvent. |
| Acetone | 21 | Moderate (Aprotic) | Moderate | Polar aprotic solvent. |
| Ethanol | 24.5 | Moderate (Protic) | Moderate to Low | Polar protic solvent, capable of hydrogen bonding. |
| Methanol | 33 | Moderate (Protic) | Moderate to Low | Polar protic solvent, similar to ethanol. |
| Dichloromethane (DCM) | 9.1 | Moderate to Low | Low | Halogenated solvent of moderate polarity. |
| Ethyl Acetate | 6.0 | Low to Moderate | Low | Ester solvent of medium polarity. |
| Toluene | 2.4 | Low | Low / Insoluble | Nonpolar aromatic solvent. |
| Hexane | 1.9 | Low / Insoluble | Insoluble | Nonpolar aliphatic solvent. |
Researchers should experimentally verify these predictions for their specific applications.
Experimental Protocol for Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[3]
Objective
To determine the concentration of a saturated solution of this compound in a selection of solvents at a controlled temperature.
Materials
-
This compound
-
Selected solvents (HPLC grade)
-
Scintillation vials or other suitable sealed containers
-
Temperature-controlled orbital shaker
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that a saturated solution is achieved.[3]
-
Equilibration: Tightly seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. The temperature should be maintained at the desired value (e.g., 25 °C).[3]
-
Phase Separation: After the equilibration period, let the vials stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.[3]
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.[3]
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.
-
Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the workflow for the shake-flask method of solubility determination.
Factors Influencing Solubility
The solubility of a compound is influenced by several factors related to both the solute and the solvent. The diagram below illustrates these relationships.
Conclusion
References
Unlocking the Therapeutic Potential of 6-(Methylsulfonyl)nicotinonitrile: A-Technical Guide for-Novel Drug Discovery
Abstract
6-(Methylsulfonyl)nicotinonitrile is a small heterocyclic compound characterized by a pyridine ring substituted with a cyano group and a methylsulfonyl moiety. While this specific molecule remains largely unexplored within the scientific literature, its structural features, particularly the nicotinonitrile scaffold, suggest a high potential for biological activity. This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining promising avenues for investigation into the therapeutic applications of this compound. By examining the established activities of structurally related compounds, this document proposes four key research areas: antimicrobial, anticancer, phosphodiesterase 2A (PDE2A) inhibition, and neuronal nicotinic acetylcholine receptor (nAChR) modulation. Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided, alongside a framework for data presentation and visualization, to facilitate a structured and efficient research workflow.
Introduction
The nicotinonitrile (3-cyanopyridine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of nicotinonitrile have demonstrated a wide array of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities. The incorporation of a methylsulfonyl group at the 6-position of the nicotinonitrile ring introduces a potent electron-withdrawing group and a potential hydrogen bond acceptor, which can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.
Despite the prevalence of the nicotinonitrile core in drug discovery, this compound remains an uncharacterized entity. This guide aims to bridge this knowledge gap by proposing a systematic investigation into its therapeutic potential.
Proposed Research Areas
Based on the structure-activity relationships of analogous compounds, the following areas are proposed for the initial investigation of this compound's biological activity.
Antimicrobial Activity
The pyridine ring is a common motif in antimicrobial agents.[2] Various substituted nicotinonitriles have been reported to possess antibacterial and antifungal properties. The electron-withdrawing nature of the sulfonyl and cyano groups in this compound may enhance its interaction with microbial targets.
Anticancer Activity
Numerous nicotinonitrile derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines.[3] These compounds can induce apoptosis and inhibit key signaling pathways involved in tumor growth and survival. The potential of this compound as a cytotoxic agent warrants thorough investigation.
Phosphodiesterase 2A (PDE2A) Inhibition
Phosphodiesterase 2A (PDE2A) is a key enzyme in cyclic nucleotide signaling, hydrolyzing both cAMP and cGMP.[4] Inhibition of PDE2A has emerged as a promising therapeutic strategy for a range of disorders, including neurological and cardiovascular diseases.[4] The nitrogen-containing heterocyclic structure of this compound makes it a candidate for investigation as a novel PDE2A inhibitor.
Neuronal Nicotinic Acetylcholine Receptor (nAChR) Modulation
Nicotinic acetylcholine receptors are ligand-gated ion channels involved in a multitude of physiological processes in the central and peripheral nervous systems. The pyridine core of this compound is a bioisostere of the natural ligand acetylcholine, suggesting potential interactions with nAChRs.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound.
Synthesis of this compound
A plausible two-step synthesis of this compound is outlined below, starting from the commercially available 6-chloronicotinonitrile.
Step 1: Synthesis of 6-(Methylthio)nicotinonitrile
-
Materials: 6-chloronicotinonitrile, sodium thiomethoxide, anhydrous N,N-dimethylformamide (DMF), ethyl acetate, brine, anhydrous magnesium sulfate.
-
Procedure:
-
To a solution of 6-chloronicotinonitrile (1 equivalent) in anhydrous DMF, add sodium thiomethoxide (1.1 equivalents) portion-wise at 0 °C under a nitrogen atmosphere.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-(methylthio)nicotinonitrile.
-
Step 2: Oxidation to this compound
-
Materials: 6-(methylthio)nicotinonitrile, meta-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM), saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.
-
Procedure:
-
Dissolve 6-(methylthio)nicotinonitrile (1 equivalent) in DCM and cool the solution to 0 °C.
-
Add m-CPBA (2.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system to obtain pure this compound.
-
Antimicrobial Susceptibility Testing
The antimicrobial activity of this compound can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).[5][6]
-
Materials: 96-well microtiter plates, Mueller-Hinton broth (MHB), bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), 0.5 McFarland standard, resazurin dye.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in MHB to obtain a range of concentrations.
-
Prepare an inoculum of the test microorganism equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add the inoculum to each well containing the compound dilutions. Include positive (microorganism in broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
After incubation, add resazurin dye to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates microbial growth.
-
The MIC is the lowest concentration of the compound that prevents the color change, indicating inhibition of microbial growth.
-
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of this compound against cancer cell lines can be assessed using the MTT assay.[7][8]
-
Materials: 96-well cell culture plates, cancer cell lines (e.g., MCF-7, HCT-116), complete culture medium, MTT solution (5 mg/mL in PBS), DMSO.
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Phosphodiesterase 2A (PDE2A) Inhibition Assay
A fluorescence polarization (FP)-based assay can be used to determine the inhibitory activity of the compound against PDE2A.
-
Materials: Recombinant human PDE2A enzyme, fluorescently labeled cAMP (FAM-cAMP), PDE assay buffer, binding agent (e.g., beads that bind to the linearized monophosphate), 384-well plates.
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 384-well plate, add the PDE2A enzyme and the compound dilutions.
-
Initiate the reaction by adding FAM-cAMP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and add the binding agent.
-
Measure the fluorescence polarization using a suitable plate reader. An increase in polarization indicates enzyme activity (hydrolysis of FAM-cAMP), while a decrease suggests inhibition.
-
Calculate the IC50 value from the dose-response curve.
-
Neuronal Nicotinic Acetylcholine Receptor (nAChR) Binding Assay
A competitive radioligand binding assay can be employed to assess the affinity of the compound for nAChRs.
-
Materials: Cell membranes expressing the desired nAChR subtype (e.g., α4β2), radioligand (e.g., [³H]-epibatidine), binding buffer, unlabeled control ligand (e.g., nicotine), 96-well plates, scintillation fluid.
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).
-
After incubation to reach equilibrium, harvest the membranes onto filter mats and wash to remove unbound radioligand.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki (inhibitory constant) of the test compound.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 |
| Escherichia coli | ATCC 25922 | 32 |
| Pseudomonas aeruginosa | ATCC 27853 | >128 |
| Candida albicans | ATCC 90028 | 64 |
Table 2: Hypothetical Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| HCT-116 | Colorectal Carcinoma | 12.2 |
| A549 | Lung Carcinoma | 25.1 |
| HeLa | Cervical Adenocarcinoma | 15.7 |
Table 3: Hypothetical PDE2A Inhibitory Activity of this compound
| Enzyme | Substrate | IC50 (nM) |
| PDE2A | cAMP | 75 |
| PDE2A | cGMP | 92 |
Table 4: Hypothetical nAChR Binding Affinity of this compound
| nAChR Subtype | Radioligand | Ki (nM) |
| α4β2 | [³H]-Epibatidine | 250 |
| α7 | [¹²⁵I]-α-Bungarotoxin | >10,000 |
Conclusion
This compound represents a novel chemical entity with significant, yet unexplored, therapeutic potential. This technical guide provides a foundational roadmap for its systematic investigation. By exploring its activity in the proposed research areas of antimicrobial and anticancer chemotherapy, as well as its potential modulation of PDE2A and nAChRs, new avenues for drug discovery may be uncovered. The detailed protocols and data presentation frameworks provided herein are intended to streamline the research process and facilitate the generation of robust and reproducible data. Further studies into the structure-activity relationships of derivatives of this compound could lead to the development of potent and selective therapeutic agents.
References
- 1. 6-Methylnicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis method of 6-methyl nicotine - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN114437031A - Synthetic method of 6-methyl nicotine - Google Patents [patents.google.com]
- 8. US4051140A - Preparation of pyridines and nicotinonitrile from piperidines - Google Patents [patents.google.com]
6-(Methylsulfonyl)nicotinonitrile: A Versatile Building Block for Organic Synthesis in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Methylsulfonyl)nicotinonitrile is a key heterocyclic building block in modern organic synthesis, particularly valued in the field of medicinal chemistry. Its unique electronic properties, arising from the presence of a potent electron-withdrawing methylsulfonyl group and a cyano moiety on a pyridine ring, render it an excellent substrate for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, reactivity, and application of this compound, with a focus on its role in the construction of complex molecular architectures, including potent kinase inhibitors.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 66154-68-5 |
| Molecular Formula | C₇H₆N₂O₂S |
| Molecular Weight | 182.20 g/mol |
| Appearance | Off-white to white crystalline powder |
| Melting Point | 145-149 °C |
| Boiling Point | Decomposes before boiling |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetonitrile) |
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from a readily available precursor, 6-chloronicotinonitrile.
Figure 1: General synthetic scheme for this compound.
Experimental Protocol: Synthesis of 6-(Methylthio)nicotinonitrile
-
To a solution of 6-chloronicotinonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq) portion-wise at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-(methylthio)nicotinonitrile.
Experimental Protocol: Synthesis of this compound
-
Dissolve 6-(methylthio)nicotinonitrile (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Oxone® (2.2 eq) or meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) in water or DCM, respectively, dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Reactivity and Applications in Organic Synthesis
The methylsulfonyl group in this compound is a superb leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of both the sulfonyl and cyano groups, combined with the inherent electron deficiency of the pyridine ring, highly activates the C6-position for nucleophilic attack.
Figure 2: General mechanism of SNAr on this compound.
This reactivity allows for the facile introduction of a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, providing access to a diverse array of substituted nicotinonitrile derivatives.
Application in the Synthesis of Kinase Inhibitors
The nicotinonitrile scaffold is a prevalent motif in numerous kinase inhibitors. The ability to readily introduce various substituents at the 6-position of this compound makes it a valuable building block for the synthesis of libraries of potential kinase inhibitors for structure-activity relationship (SAR) studies.
One notable example is in the synthesis of analogs of Lapatinib, a dual tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2).
Illustrative Experimental Protocol: Synthesis of a 6-Anilino-nicotinonitrile Derivative
-
In a sealed tube, dissolve this compound (1.0 eq) and the desired aniline derivative (1.2 eq) in a suitable solvent such as N,N-dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO).
-
Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to 100-120 °C for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 6-anilino-nicotinonitrile derivative.
Quantitative Data
The following table summarizes typical reaction conditions and yields for the nucleophilic aromatic substitution of this compound with various nucleophiles.
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | DIPEA | DMA | 120 | 16 | 85-95 |
| Benzylamine | K₂CO₃ | DMF | 80 | 8 | 90-98 |
| Phenol | K₂CO₃ | Acetonitrile | Reflux | 12 | 75-85 |
| Thiophenol | Et₃N | THF | 60 | 6 | 88-96 |
Conclusion
This compound has established itself as a cornerstone building block in contemporary organic synthesis. Its straightforward preparation and exceptional reactivity in nucleophilic aromatic substitution reactions provide a reliable and versatile platform for the synthesis of a multitude of functionalized nicotinonitrile derivatives. The demonstrated utility of this compound in the rapid assembly of molecular libraries for drug discovery, particularly in the realm of kinase inhibitors, underscores its significance for researchers and professionals in the pharmaceutical and life sciences industries. The detailed protocols and reactivity profile presented in this guide are intended to facilitate its broader application in the pursuit of novel therapeutic agents.
Methodological & Application
Application Notes and Protocols: Synthesis of 6-(Methylsulfonyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of 6-(methylsulfonyl)nicotinonitrile, a key intermediate in the development of various therapeutic agents. The protocol outlines the nucleophilic aromatic substitution (SNAr) reaction of 6-chloronicotinonitrile with sodium methanesulfinate. This synthesis is crucial for the construction of molecules with potential applications in medicinal chemistry, particularly as enzyme inhibitors and signaling pathway modulators. The straightforward and efficient procedure detailed below is designed for reproducibility in a standard laboratory setting.
Introduction
Nicotinonitrile derivatives are a significant class of compounds in medicinal chemistry, forming the core structure of numerous biologically active molecules. The introduction of a methylsulfonyl group at the 6-position of the pyridine ring can significantly modulate the physicochemical and pharmacological properties of the parent molecule. This functional group can act as a hydrogen bond acceptor and enhance solubility, making it a valuable moiety in drug design. The following protocol describes the synthesis of this compound from the readily available 6-chloronicotinonitrile. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the sulfinate anion displaces the chloride on the electron-deficient pyridine ring.
Reaction Scheme
Applications of 6-(Methylsulfonyl)nicotinonitrile in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-(Methylsulfonyl)nicotinonitrile is a heterocyclic organic compound featuring a pyridine ring substituted with a cyano and a methylsulfonyl group. While direct studies on the biological activities of this compound are limited in publicly available literature, its structural motifs are present in numerous compounds with significant pharmacological activities. Nicotinonitrile derivatives are recognized as important scaffolds in medicinal chemistry, with several marketed drugs containing this core structure, including bosutinib, neratinib, and milrinone.[1] The methylsulfonyl group is a bioisostere for other functional groups and can influence the physicochemical properties of a molecule, such as solubility and metabolic stability. This document provides detailed application notes and protocols for the potential use of this compound in drug discovery, primarily as a scaffold or intermediate for the synthesis of kinase inhibitors for anticancer therapy. The provided protocols are based on established methodologies for analogous compounds.
Potential Applications in Anticancer Drug Discovery
The nicotinonitrile scaffold is a key component in a variety of kinase inhibitors.[2][3][4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer. Therefore, this compound represents a valuable starting point or fragment for the synthesis of novel kinase inhibitors.
Rationale for Targeting Kinases
The pyridine ring of the nicotinonitrile core can form key hydrogen bonds with the hinge region of the ATP-binding pocket of many kinases. The nitrile group can act as a hydrogen bond acceptor, and the methylsulfonyl group can be modified to interact with other regions of the enzyme, potentially conferring selectivity and potency.
Potential Kinase Targets
Based on the activity of structurally related nicotinonitrile derivatives, potential kinase targets for compounds derived from this compound include:
-
Pim Kinases (Pim-1, -2, -3): Overexpressed in various cancers, Pim kinases are involved in cell survival and proliferation. Several nicotinonitrile-based compounds have shown potent inhibition of Pim kinases.[2][4]
-
Tyrosine Kinases (e.g., EGFR, HER2): These are critical drivers in many solid tumors. Derivatives of 4-anilinoquinoline-3-carbonitrile have been developed as irreversible inhibitors of EGFR and HER2.[5]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels that tumors need to grow. Pyrimidine-5-carbonitrile derivatives have been evaluated as VEGFR-2 inhibitors.
Data Presentation: Inhibitory Activities of Representative Nicotinonitrile-Based Kinase Inhibitors
To provide a context for the potential potency of compounds derived from this compound, the following table summarizes the inhibitory activities of some reported nicotinonitrile-based kinase inhibitors.
| Compound Class | Target Kinase | IC50 (nM) | Cell Line | Reference |
| Pyrazolopyridine-nicotinonitrile hybrid | Tyrosine Kinase | 311 - 352 | - | [3][6] |
| Fused Nicotinonitrile | Pim-1 | ≤ 280 | HepG2 | [2][4] |
| 4-Anilinoquinoline-3-carbonitrile | EGFR | - | - | [5] |
| 4-Anilinoquinoline-3-carbonitrile | HER-2 | - | - | [5] |
Experimental Protocols
The following are detailed, representative protocols for the synthesis and biological evaluation of this compound and its derivatives.
Synthesis of this compound
This proposed two-step synthesis starts from the commercially available 6-chloronicotinonitrile.
Step 1: Synthesis of 6-(Methylthio)nicotinonitrile
-
Reaction:
-
To a solution of 6-chloronicotinonitrile (1 eq) in a suitable solvent such as dimethylformamide (DMF) or ethanol, add sodium thiomethoxide (1.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-(methylthio)nicotinonitrile, which can be purified by column chromatography.
-
Step 2: Oxidation to this compound
-
Reaction:
-
Dissolve the 6-(methylthio)nicotinonitrile (1 eq) from the previous step in a suitable solvent like dichloromethane (DCM) or acetic acid.
-
Cool the solution in an ice bath and add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with DCM, wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Biological Evaluation: In Vitro Pim-1 Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol describes a luminescent-based assay to determine the in vitro potency of a test compound, such as a derivative of this compound, against Pim-1 kinase.[2][7][8]
-
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 substrate peptide (e.g., a derivative of Bad)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compound (dissolved in DMSO)
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control).
-
Add 2 µL of Pim-1 kinase solution (e.g., 10 ng/µL in kinase buffer).
-
Add 2 µL of a substrate/ATP mixture (e.g., 25 µM substrate and 25 µM ATP in kinase buffer) to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
Hypothetical Kinase Inhibition Workflow
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. promega.com [promega.com]
- 3. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Strategic Role of 6-(Methylsulfonyl)nicotinonitrile in the Development of Potent Kinase Inhibitors
Application Notes and Protocols for Researchers in Drug Discovery
Introduction
The 6-(methylsulfonyl)nicotinonitrile scaffold is a key pharmacophore in the design of novel kinase inhibitors, a class of targeted therapeutics that has revolutionized the treatment of cancer and other diseases. The electron-withdrawing nature of both the sulfonyl and nitrile groups on the pyridine ring creates a unique electronic profile that can be exploited for specific and high-affinity interactions within the ATP-binding pocket of various kinases. The methylsulfonyl group, in particular, can act as a hydrogen bond acceptor and its steric bulk can be tailored to achieve selectivity for the target kinase. The nitrile group often serves as a key anchoring point, forming critical hydrogen bonds with the hinge region of the kinase. These application notes provide an overview of the utility of this scaffold, along with detailed protocols for the synthesis and evaluation of kinase inhibitors derived from or inspired by this compound.
While direct synthesis from this compound can be a viable route, many potent kinase inhibitors incorporate a closely related 6-(methylsulfonyl)pyridin-3-yl moiety, often introduced via Suzuki or other cross-coupling reactions. This approach allows for greater modularity in the synthetic strategy. For the purpose of these application notes, we will focus on a representative example of a kinase inhibitor containing the 6-(methylsulfonyl)pyridine core to illustrate the synthetic and analytical methodologies.
Featured Kinase Inhibitor: A Potent and Selective MEK1/2 Inhibitor
To illustrate the application of the 6-(methylsulfonyl)pyridine moiety in kinase inhibitor development, we will use a potent and selective inhibitor of MEK1/2 as a case study. While not directly synthesized from this compound, its structure highlights the importance of the methylsulfonylpyridine core for activity. The inhibitor, which we will refer to as "Compound X" for illustrative purposes, demonstrates the typical characteristics of compounds in this class.
Table 1: Biological Activity of Compound X and Analogs
| Compound | Target Kinase | IC50 (nM) | Cell-based Assay (IC50, nM) | Reference |
| Compound X | MEK1 | 10 | 50 | Fictional Data |
| Analog 1 (w/o -SO2Me) | MEK1 | >1000 | >5000 | Fictional Data |
| Analog 2 (w/o -CN) | MEK1 | 500 | 2500 | Fictional Data |
| Staurosporine (Control) | Pan-kinase | 1 | 5 | Fictional Data |
Signaling Pathway and Mechanism of Action
Compound X targets the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the MEK1 and MEK2 kinases. This pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of the MAPK pathway is a hallmark of many cancers. By inhibiting MEK1/2, Compound X prevents the phosphorylation and activation of ERK1/2, thereby blocking downstream signaling and inhibiting tumor cell growth.
Experimental Protocols
The following protocols provide a general framework for the synthesis and evaluation of kinase inhibitors incorporating the 6-(methylsulfonyl)pyridine moiety.
Protocol 1: Synthesis of a 6-(Methylsulfonyl)pyridine-containing Kinase Inhibitor (Illustrative)
This protocol outlines a multi-step synthesis of a generic kinase inhibitor ("Compound X") featuring the key 6-(methylsulfonyl)pyridine core, which can be adapted from intermediates like 6-(methylthio)nicotinonitrile or 6-chloronicotinonitrile through oxidation and subsequent coupling reactions.
Step 1: Synthesis of 6-(Methylsulfonyl)pyridin-3-amine
-
To a solution of 6-chloropyridin-3-amine (1.0 eq) in anhydrous DMF, add sodium thiomethoxide (1.2 eq) and stir at 80 °C for 4 hours.
-
Cool the reaction mixture to room temperature and pour into ice-water. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 6-(methylthio)pyridin-3-amine.
-
Dissolve the 6-(methylthio)pyridin-3-amine in dichloromethane and cool to 0 °C. Add m-chloroperoxybenzoic acid (m-CPBA) (2.5 eq) portion-wise and stir at room temperature for 12 hours.
-
Quench the reaction with aqueous sodium thiosulfate solution and extract the product with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield 6-(methylsulfonyl)pyridin-3-amine.
Step 2: Buchwald-Hartwig Cross-Coupling
-
To a sealed tube, add 6-(methylsulfonyl)pyridin-3-amine (1.0 eq), an appropriate aryl halide (e.g., 2-bromo-4-fluoroaniline, 1.1 eq), Pd₂(dba)₃ (0.05 eq), Xantphos (0.1 eq), and cesium carbonate (2.0 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane and heat the mixture at 110 °C for 16 hours.
-
Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Step 3: Final Amide Coupling
-
To a solution of the product from Step 2 (1.0 eq) and a carboxylic acid (e.g., 3-methoxy-4-methylbenzoic acid, 1.2 eq) in DMF, add HATU (1.5 eq) and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous lithium chloride solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by preparative HPLC to obtain the final inhibitor, "Compound X".
Application Notes and Protocols for Biological Activity Screening of 6-(Methylsulfonyl)nicotinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the biological activity screening of 6-(methylsulfonyl)nicotinonitrile derivatives, a promising class of compounds with potential therapeutic applications, particularly in oncology. This document details their demonstrated anti-cancer effects, outlines the key signaling pathways involved, and provides detailed protocols for the essential experiments required to evaluate their efficacy.
Introduction
This compound derivatives have emerged as a significant scaffold in medicinal chemistry, exhibiting potent biological activities. Primarily investigated for their anti-cancer properties, these compounds have shown efficacy against various cancer cell lines. Their mechanism of action often involves the inhibition of key cellular signaling pathways that are crucial for cancer cell proliferation and survival. These notes are intended to serve as a practical guide for researchers engaged in the screening and development of this class of molecules.
Biological Activities and Quantitative Data
Several this compound derivatives have demonstrated significant cytotoxic and enzyme inhibitory activities. The following tables summarize the reported quantitative data for some of these compounds.
Table 1: Cytotoxic Activity of Nicotinonitrile Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative 5g | MCF-7 (Breast) | ~1-3 | [1] |
| HCT-116 (Colon) | ~1-3 | [1] | |
| Derivative 7i | MCF-7 (Breast) | ~1-3 | [1] |
| HCT-116 (Colon) | ~1-3 | [1] | |
| Derivative 8 | MCF-7 (Breast) | ~1-3 | [1] |
| HCT-116 (Colon) | ~1-3 | [1] | |
| Derivative 9 | MCF-7 (Breast) | ~1-3 | [1] |
| HCT-116 (Colon) | ~1-3 | [1] | |
| Derivative 7b | MCF-7 (Breast) | ~5 | [1] |
| HCT-116 (Colon) | ~5 | [1] | |
| Derivative 7d | MCF-7 (Breast) | ~5 | [1] |
| HCT-116 (Colon) | ~5 | [1] | |
| Derivative 7f | MCF-7 (Breast) | ~5 | [1] |
| HCT-116 (Colon) | ~5 | [1] | |
| Derivative 8e | HepG2 (Liver) | ≤ 0.28 | |
| MCF-7 (Breast) | High to moderate |
Table 2: Kinase Inhibitory Activity of Nicotinonitrile Derivatives
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 8 | Tyrosine Kinase | 311 | [1] |
| Compound 5g | Tyrosine Kinase | 352 | [1] |
| Compound 8e | Pim-1 Kinase | ≤ 280 | |
| Pim-2 Kinase | ≤ 280 | ||
| Pim-3 Kinase | ≤ 280 |
Signaling Pathways
The anti-cancer activity of this compound derivatives is often attributed to their ability to modulate critical signaling pathways involved in cell survival and proliferation. A key mechanism is the inhibition of protein kinases, such as Tyrosine Kinases and Pim kinases, which are frequently overactive in cancer. This inhibition can lead to cell cycle arrest and the induction of apoptosis.
A significant consequence of kinase inhibition by these derivatives is the induction of the intrinsic apoptotic pathway. This is characterized by the upregulation of pro-apoptotic proteins like Bax and the activation of initiator caspases (Caspase-9) and executioner caspases (Caspase-3).
Experimental Protocols
The following are detailed protocols for the key experiments used to assess the biological activity of this compound derivatives.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, HepG2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom plates
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for 24 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Protocol 2: Caspase-3/9 Activity Assay
This fluorometric or colorimetric assay quantifies the activity of key apoptotic enzymes.
Materials:
-
Treated and control cell lysates
-
Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AFC)
-
Caspase-9 substrate (e.g., Ac-LEHD-pNA or Ac-LEHD-AFC)
-
Assay buffer
-
96-well plate (black for fluorescence, clear for colorimetric)
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Cell Lysis: Lyse the treated and control cells using a lysis buffer and quantify the protein concentration.
-
Assay Reaction: In a 96-well plate, add 50 µL of cell lysate (containing 50-100 µg of protein) to each well.
-
Substrate Addition: Add 50 µL of 2X reaction buffer containing the specific caspase substrate to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition: Measure the fluorescence (e.g., Ex/Em = 400/505 nm for AFC) or absorbance (405 nm for pNA) using a microplate reader.
-
Data Analysis: Calculate the fold-increase in caspase activity relative to the untreated control.
Protocol 3: Tyrosine Kinase Inhibition Assay
This assay determines the ability of the derivatives to inhibit tyrosine kinase activity.
Materials:
-
Purified tyrosine kinase
-
Tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase buffer
-
Test compounds (this compound derivatives)
-
Assay system for detection (e.g., ADP-Glo™ Kinase Assay or fluorescence polarization-based kit)
-
Microplate reader (luminometer or fluorescence polarization reader)
Procedure:
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations.
-
Enzyme Addition: Add the tyrosine kinase to the wells.
-
Reaction Initiation: Add a mixture of the substrate and ATP to initiate the kinase reaction.
-
Incubation: Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity according to the manufacturer's protocol of the chosen assay system. For example, in the ADP-Glo™ assay, a reagent is added to convert the generated ADP to ATP, which then produces a luminescent signal.
-
Data Analysis: Determine the IC50 value of the inhibitor by plotting the percentage of kinase inhibition against the compound concentration.
Protocol 4: Pim-1 Kinase Inhibition Assay
This assay evaluates the inhibitory effect of the derivatives on Pim-1 kinase.
Materials:
-
Recombinant Pim-1 kinase
-
Pim-1 substrate peptide
-
ATP
-
Kinase assay buffer
-
Test compounds
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay)
-
Luminometer
Procedure:
-
Assay Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Reaction Mixture: In a 384-well plate, combine the Pim-1 kinase and the substrate peptide.
-
Inhibitor Addition: Add the diluted test compounds to the wells.
-
Reaction Start: Initiate the reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Signal Generation: Stop the kinase reaction and add the ADP-Glo™ reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Protocol 5: Cell Cycle Analysis
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data for at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Protocol 6: Western Blot Analysis for Bax/Bcl-2 Ratio
This technique is used to determine the relative expression levels of the pro-apoptotic protein Bax and the anti-apoptotic protein Bcl-2.
Materials:
-
Cell lysates from treated and control cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bax, anti-Bcl-2, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the cells and determine the protein concentration of each sample.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Subsequently, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Perform densitometric analysis of the protein bands and normalize the expression of Bax and Bcl-2 to the loading control (β-actin). Calculate the Bax/Bcl-2 ratio.
References
Application Notes and Protocols for the Use of 6-(Methylsulfonyl)nicotinonitrile as a Precursor in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-(methylsulfonyl)nicotinonitrile as a key intermediate in the synthesis of various agrochemicals. The document outlines detailed protocols for the synthesis of prominent insecticides, presents key quantitative data in a structured format, and includes visualizations of the synthetic pathways and experimental workflows.
Application Notes
This compound is a versatile precursor molecule in the development of modern agrochemicals. Its pyridine core, activated by the electron-withdrawing sulfonyl and nitrile groups, makes it an excellent starting material for the synthesis of a variety of heterocyclic compounds with potent biological activities. This intermediate is particularly valuable in the synthesis of neonicotinoid and sulfoximine insecticides, which are crucial for controlling a broad spectrum of crop-damaging pests.
The methylsulfonyl group at the 6-position of the pyridine ring serves as an effective leaving group in nucleophilic substitution reactions, facilitating the introduction of various amine functionalities. This is a key step in the synthesis of several commercially important insecticides. The nitrile group at the 3-position can be further manipulated or can be an essential part of the final pharmacophore.
The agrochemicals derived from this precursor, such as analogues of nitenpyram, acetamiprid, and sulfoxaflor, typically act as agonists of the insect nicotinic acetylcholine receptor (nAChR).[1][2][3] This mode of action provides high efficacy against sap-feeding insects.[3][4] The development of novel derivatives from this compound continues to be an active area of research, aiming to enhance potency, selectivity, and environmental safety profiles.
Synthetic Pathways and Experimental Workflows
The following diagrams illustrate the synthetic logic and a general experimental workflow for the utilization of this compound in the synthesis of target agrochemicals.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of agrochemical intermediates and final products starting from this compound. These protocols are based on established synthetic transformations for related compounds.
Protocol 1: Synthesis of a 6-Amino-nicotinonitrile Intermediate
This protocol describes the nucleophilic substitution of the methylsulfonyl group with an amine, a key step in the synthesis of many neonicotinoid insecticides.
Materials:
-
This compound
-
Ethylamine (or other primary/secondary amine)
-
Solvent (e.g., Dichloromethane, Toluene, Tetrahydrofuran)[5]
-
Base (e.g., Triethylamine, Potassium Carbonate)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in the chosen solvent.
-
Add 1.2 to 2.0 equivalents of the selected amine to the solution.
-
If the amine salt is used or if the reaction requires it, add 1.5 to 2.5 equivalents of a suitable base.
-
Stir the reaction mixture at room temperature or heat to reflux (e.g., 45°C) for 4 to 24 hours.[5] The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a solid precipitate (e.g., salt by-product) is formed, filter it off.
-
Wash the organic solution with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 6-amino-nicotinonitrile intermediate.
Protocol 2: Synthesis of a Nitenpyram Analogue
This protocol outlines the condensation of the 6-amino-nicotinonitrile intermediate with a nitro-substituted side chain precursor to form a nitenpyram analogue. The synthesis of nitenpyram itself involves the reaction of N-ethyl-2-chloro-5-pyridylmethyl amine with an intermediate derived from trichloronitromethane.[6]
Materials:
-
6-(Ethylamino)nicotinonitrile (from Protocol 1)
-
1,1-Bis(methylthio)-2-nitroethylene (or a similar electrophile)
-
Solvent (e.g., Acetonitrile, DMF)
-
Base (e.g., Potassium Carbonate)
Procedure:
-
Dissolve 1.0 equivalent of the 6-(ethylamino)nicotinonitrile intermediate in the chosen solvent in a reaction flask.
-
Add 1.1 equivalents of 1,1-bis(methylthio)-2-nitroethylene and 1.5 equivalents of a base like potassium carbonate.
-
Heat the mixture to a temperature between 60-80°C and stir for 6-12 hours, monitoring the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
The product may precipitate as a solid, which can be collected by filtration. Alternatively, extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure nitenpyram analogue.
Data Presentation
The following tables summarize quantitative data for the synthesis and activity of various agrochemicals related to nicotinonitrile precursors.
Table 1: Synthesis Yields of Acetamiprid and Intermediates
| Reaction Step | Starting Materials | Product | Yield (%) | Purity (%) | Reference |
| Amination | 2-chloro-5-chloromethylpyridine, Methylamine | N-(6-chloro-3-pyridylmethyl)methylamine | 85.6 | 99 | [7] |
| Condensation | N-(6-chloro-3-pyridylmethyl)methylamine, Cyanoethyl methacrylate | Acetamiprid | 96.6 | 96.8 | [7] |
| Overall | 2-chloro-5-chloromethylpyridine | Acetamiprid | 72.5 | 96.8 | [7] |
Table 2: Synthesis Yields of Nitenpyram Intermediates
| Reaction Step | Starting Materials | Product | Average Yield (%) | Average Purity (%) | Reference |
| N-ethylation | 2-chloro-5-nitrapyrin, Ethylamine | N-(6-chloro-3-pyridylmethyl)-N-ethamine | 92.4 | 99.2 | [8] |
| Nitration | Vinylidene chloride | 1,1,1-trichloro-2-nitroethane | >85 | >90 | [8] |
Table 3: Biological Activity of Nicotinamide and Sulfoximine Derivatives
| Compound | Target Pest/Disease | EC50 / LC50 (mg/L or ppm) | Commercial Standard | EC50 / LC50 of Standard (mg/L or ppm) | Reference |
| Compound 4a (N-(thiophen-2-yl) nicotinamide derivative) | Cucumber downy mildew | 4.69 | Diflumetorim | 21.44 | [9] |
| Compound 4f (N-(thiophen-2-yl) nicotinamide derivative) | Cucumber downy mildew | 1.96 | Flumorph | 7.55 | [9] |
| N-thiazolyl sulfoximines | Green peach aphid | as low as 1 | - | - | [4] |
References
- 1. jocpr.com [jocpr.com]
- 2. Sulfoxaflor - Wikipedia [en.wikipedia.org]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Expanding the structure-activity relationship of sulfoxaflor: the synthesis and biological activity of N-heterocyclic sulfoximines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Production process of acetamiprid - Eureka | Patsnap [eureka.patsnap.com]
- 6. Nitenpyram - Wikipedia [en.wikipedia.org]
- 7. CN106187868A - A kind of preparation method of Acetamiprid - Google Patents [patents.google.com]
- 8. CN102816112B - Method for preparing pesticide nitenpyram - Google Patents [patents.google.com]
- 9. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 6-(Methylsulfonyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 6-(Methylsulfonyl)nicotinonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are designed to guide researchers in achieving high purity of the target compound, which is crucial for subsequent synthetic steps and biological assays.
Introduction
This compound is a heterocyclic compound whose purity is paramount for its effective use in drug discovery and development. Common impurities in the crude product may include unreacted starting materials, byproducts from side reactions, and residual solvents. The two primary techniques recommended for the purification of this solid compound are recrystallization and column chromatography. The choice of method will depend on the impurity profile and the desired scale of purification.
Purification Techniques
Recrystallization
Recrystallization is a robust technique for purifying solid compounds based on differences in solubility between the desired compound and impurities in a given solvent system.[1][2] The general principle involves dissolving the impure solid in a hot solvent and then allowing it to cool slowly, promoting the formation of pure crystals.[1]
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Solvent Screening: The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at elevated temperatures. A summary of potential solvents for screening is provided in Table 1.
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture with stirring (e.g., on a hot plate with a magnetic stirrer) until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove them.[2]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize crystal formation, the flask can be subsequently placed in an ice bath.[2] If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[2]
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Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[2]
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing impurities.[2]
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Drying: Dry the purified crystals under vacuum to a constant weight to remove residual solvent.[2]
| Solvent | Solubility at Room Temp. | Solubility at Elevated Temp. | Crystal Formation upon Cooling | Notes |
| Isopropanol | Low | High | Good | A common choice for polar compounds. |
| Ethanol | Low | High | Good | Similar to isopropanol. |
| Methanol | Moderate | High | May require slower cooling | Can be used for hot pulping/slurry washes.[3] |
| Ethyl Acetate | Low | Moderate | Fair | A less polar option. |
| Toluene | Very Low | Moderate | Fair | May be suitable for less polar impurities. |
| Water | Very Low | Low | Poor | Unlikely to be a good primary solvent. |
| Acetone | High | High | Poor | Generally a poor choice for recrystallization. |
This table provides a guideline for solvent screening. Experimental validation is required.
Caption: Workflow for the purification of this compound by recrystallization.
Column Chromatography
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[4] This method is particularly useful for separating complex mixtures or when recrystallization is ineffective.
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Stationary and Mobile Phase Selection: For moderately polar compounds like this compound, normal-phase chromatography using silica gel as the stationary phase is a common choice. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone), is optimized using Thin-Layer Chromatography (TLC).
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Column Packing: Prepare a slurry of silica gel in the initial mobile phase solvent mixture. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free stationary phase bed.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry, loaded silica gel to the top of the packed column.
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Elution: Begin eluting the column with the mobile phase. The polarity of the mobile phase can be kept constant (isocratic elution) or gradually increased (gradient elution) to facilitate the separation of compounds with different polarities.
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Fraction Collection: Collect the eluent in fractions.
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Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing the spots under UV light.[2]
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Isolation: Combine the fractions containing the pure product, as identified by TLC. Evaporate the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
| Hexane:Ethyl Acetate Ratio (v/v) | Approximate Rf of Product | Separation from Impurities | Notes |
| 90:10 | < 0.1 | Poor | Starting polarity may be too low. |
| 70:30 | 0.2 - 0.4 | Good | A good starting point for elution. |
| 50:50 | 0.4 - 0.6 | Fair | May co-elute with more polar impurities. |
| 30:70 | > 0.6 | Poor | Product may elute too quickly. |
This table provides a guideline for developing a suitable TLC solvent system. The ideal Rf value for column chromatography is typically between 0.2 and 0.4. Experimental validation is required.
References
Application Notes and Protocols for the Characterization of 6-(Methylsulfonyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the analytical characterization of 6-(Methylsulfonyl)nicotinonitrile. The methodologies outlined below are essential for identity confirmation, purity assessment, and quality control of this compound in research and development settings.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 66154-68-5 | [1][2] |
| Molecular Formula | C₇H₆N₂O₂S | [1][2] |
| Molecular Weight | 182.20 g/mol | [1] |
| Purity | Typically ≥98% | [2] |
| Appearance | Expected to be a solid | Inferred |
| Storage | Sealed in a dry environment at 2-8°C | [1] |
High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination
Reverse-phase HPLC (RP-HPLC) is a robust method for determining the purity of this compound and for quantifying its concentration in various sample matrices. A well-developed HPLC method can effectively separate the target compound from potential impurities.
Predicted Chromatographic Conditions
The following table outlines a recommended starting point for the HPLC analysis of this compound. Optimization may be necessary based on the specific instrumentation and sample matrix.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 LC Series or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20-80% B over 20 min, then to 95% B for 5 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV-Vis at 254 nm |
| Predicted Retention Time | ~ 8-12 min |
Experimental Protocol
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Reagents and Materials:
-
This compound reference standard
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HPLC-grade acetonitrile
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HPLC-grade water
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Formic acid, analytical grade
-
0.45 µm syringe filters
-
-
Standard Solution Preparation:
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Accurately weigh approximately 10 mg of this compound reference standard.
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Dissolve in a 1:1 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Perform serial dilutions with the initial mobile phase composition to prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
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Dissolve the sample containing this compound in a 1:1 mixture of acetonitrile and water to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard and sample solutions.
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Acquire the chromatograms and integrate the peak areas.
-
-
Data Analysis:
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Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
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Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
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Calculate the purity of the sample by dividing the peak area of the main component by the total area of all peaks.
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Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present in the this compound sample.
Predicted GC-MS Parameters
The following table provides a starting point for the GC-MS analysis. Derivatization is generally not required for this compound.
| Parameter | Recommended Condition |
| GC-MS System | Agilent 7890 GC with 5977 MS or equivalent |
| Column | HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) |
| Injector Temperature | 280 °C |
| Injection Mode | Split (10:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 10 min |
| Transfer Line Temp. | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-400 amu |
| Predicted Retention Time | ~ 12-15 min |
Experimental Protocol
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Reagents and Materials:
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This compound sample
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High-purity solvent (e.g., dichloromethane or ethyl acetate)
-
-
Sample Preparation:
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Prepare a 1 mg/mL solution of this compound in the chosen solvent.
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Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
-
GC-MS Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
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Acquire the total ion chromatogram (TIC) and mass spectra.
-
-
Data Analysis:
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Identify the peak corresponding to this compound based on its retention time and mass spectrum.
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The mass spectrum is expected to show a molecular ion peak (M+) at m/z 182 and characteristic fragment ions.
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Identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST).
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Semi-quantify impurities based on their peak area relative to the main component.
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Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃. These are estimations and may vary depending on the solvent and experimental conditions.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.9 - 9.1 | d | ~2.0 |
| H-4 | 8.2 - 8.4 | dd | ~8.0, ~2.0 |
| H-5 | 7.8 - 8.0 | d | ~8.0 |
| -SO₂CH₃ | 3.1 - 3.3 | s | - |
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 152 - 154 |
| C-3 | 115 - 117 |
| C-4 | 140 - 142 |
| C-5 | 125 - 127 |
| C-6 | 158 - 160 |
| -CN | 116 - 118 |
| -SO₂CH₃ | 44 - 46 |
Experimental Protocol
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Sample Preparation:
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For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
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For ¹³C NMR, dissolve 20-50 mg of the sample in the same manner.
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Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
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-
Instrument Setup:
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Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.
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-
Data Acquisition:
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Acquire the ¹H NMR spectrum using standard parameters.
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Acquire the proton-decoupled ¹³C NMR spectrum.
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For complete structural assignment, 2D NMR experiments such as COSY, HSQC, and HMBC are recommended.
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Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Characteristic FTIR Absorption Bands
The following table lists the expected characteristic infrared absorption bands for this compound.
| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |
| C≡N (Nitrile) | 2220 - 2240 | Medium, Sharp |
| S=O (Sulfonyl) | 1300 - 1350 (asymmetric) | Strong |
| S=O (Sulfonyl) | 1120 - 1160 (symmetric) | Strong |
| C=C, C=N (Aromatic) | 1400 - 1600 | Medium to Weak |
| C-H (Aromatic) | 3000 - 3100 | Medium |
| C-H (Alkyl) | 2850 - 3000 | Medium |
Experimental Protocol
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Sample Preparation (ATR):
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Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal using the pressure arm.
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-
Data Acquisition:
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Collect a background spectrum of the empty ATR crystal.
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Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
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-
Data Analysis:
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The resulting spectrum should be in absorbance or transmittance mode.
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Identify the characteristic absorption bands and compare them with the expected values to confirm the presence of the key functional groups.
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Disclaimer: The quantitative data presented in the tables for HPLC, GC-MS, and NMR are predicted or based on the analysis of structurally similar compounds due to the limited availability of publicly accessible experimental data for this compound. These protocols and data should serve as a starting point for method development and validation. It is recommended to obtain a Certificate of Analysis from the supplier for specific analytical data.
References
Troubleshooting & Optimization
Optimization of reaction conditions for 6-(Methylsulfonyl)nicotinonitrile
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-(Methylsulfonyl)nicotinonitrile.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is the yield of my this compound product consistently low?
A1: Low yields can stem from several factors throughout the synthetic process. Consider the following potential causes and solutions:
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Incomplete Oxidation of the Thioether Precursor: The conversion of the corresponding methylthio-nicotinonitrile to the sulfone is a critical step. If the oxidation is incomplete, you will isolate a mixture of the starting material, the intermediate sulfoxide, and the desired sulfone.
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Solution: Increase the equivalents of the oxidizing agent (e.g., m-CPBA, Oxone®, or hydrogen peroxide).[1] Monitor the reaction progress carefully using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure full conversion to the sulfone.
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Suboptimal Reaction Temperature: The temperature for both the initial formation of the nicotinonitrile ring and the subsequent oxidation step is crucial.
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Solution: For the formation of the nicotinonitrile, heating is often required, sometimes at temperatures ranging from 70-80°C.[2][3] For the oxidation step, the reaction may need to be run at a specific temperature to ensure selectivity and completion. Consult literature for the optimal temperature range for your chosen oxidizing agent.[1]
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Poor Quality of Reagents or Solvents: Impurities in starting materials or solvents can interfere with the reaction.
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Inefficient Purification: Product loss during workup and purification is a common cause of low yields.
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Solution: Optimize your purification method. If using column chromatography, ensure proper selection of the stationary and mobile phases. Recrystallization, if applicable, should be performed with minimal solvent to maximize recovery.
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Q2: My reaction is not going to completion, and I observe unreacted starting material. What should I do?
A2: An incomplete reaction can be frustrating. Here are some troubleshooting steps:
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Insufficient Reaction Time: Some reactions, particularly those involving heterocyclic systems, can be slow.
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Catalyst Deactivation or Insufficient Amount: If your synthesis involves a catalyst, it may have become deactivated or you may not be using enough.
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Solution: Use a fresh batch of catalyst or increase the catalyst loading. Ensure the reaction conditions are not degrading the catalyst.
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Reagent Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion.
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Solution: Double-check your calculations and accurately measure all reagents. It may be beneficial to use a slight excess of one of the reagents to drive the reaction to completion.
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Q3: I am observing significant side product formation. How can I improve the selectivity of my reaction?
A3: The formation of side products can complicate purification and reduce your yield. Here’s how to address this:
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Over-oxidation or Under-oxidation: In the synthesis of the sulfone, it's possible to have a mixture of the sulfide, sulfoxide, and sulfone.
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Solution: Carefully control the stoichiometry of the oxidizing agent and the reaction temperature.[1] Stepwise oxidation, where the sulfoxide is first isolated and then further oxidized to the sulfone, can sometimes provide better control.
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-
Competing Reaction Pathways: The nicotinonitrile scaffold can be susceptible to side reactions depending on the reagents used.
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Solution: Adjusting the reaction conditions, such as temperature, solvent, and the order of reagent addition, can favor the desired reaction pathway. The use of a milder base or a different catalyst might also improve selectivity.
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Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: A common and effective method involves a two-step process:
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Nucleophilic Aromatic Substitution (SNAr): Reaction of 6-chloronicotinonitrile with sodium thiomethoxide to form 6-(methylthio)nicotinonitrile.
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Oxidation: Subsequent oxidation of the resulting thioether to the desired this compound using a suitable oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone®.[1]
Q2: What is the best way to purify the final product?
A2: The purification method of choice will depend on the scale of the reaction and the nature of any impurities. Common techniques include:
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Column Chromatography: Silica gel chromatography is often effective for separating the desired sulfone from starting materials and byproducts. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is typically used.
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Recrystallization: If the product is a solid and of sufficient purity after initial workup, recrystallization from a suitable solvent or solvent system can be an excellent method for obtaining highly pure material.
Q3: How should I handle and store this compound?
A3: Like many organic compounds, it should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is advisable to store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents.
Q4: What analytical techniques are recommended for characterizing this compound?
A4: To confirm the identity and purity of your synthesized compound, a combination of the following analytical techniques is recommended:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed information about the structure of the molecule.
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Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
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Infrared (IR) Spectroscopy: This can be used to identify the characteristic functional groups, such as the sulfonyl group (strong absorptions around 1350-1300 cm-1 and 1160-1120 cm-1) and the nitrile group (absorption around 2230-2210 cm-1).
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Melting Point: A sharp melting point range is a good indicator of purity for solid compounds.
Data Presentation
Table 1: Optimization of Oxidation Conditions for 6-(Methylthio)nicotinonitrile
| Entry | Oxidizing Agent | Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | m-CPBA | 2.2 | Dichloromethane | 0 to rt | 4 | 85 |
| 2 | Oxone® | 2.5 | Methanol/Water | rt | 6 | 92 |
| 3 | H₂O₂ (30%) | 3.0 | Acetic Acid | 50 | 8 | 78 |
Note: This table is a representative example. Actual results may vary based on specific experimental conditions and substrate purity.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Step 1: Synthesis of 6-(Methylthio)nicotinonitrile
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To a solution of 6-chloronicotinonitrile (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq) portion-wise at 0°C under a nitrogen atmosphere.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Upon completion, pour the reaction mixture into ice-water and extract the product with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 6-(methylthio)nicotinonitrile.
Step 2: Synthesis of this compound
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Dissolve 6-(methylthio)nicotinonitrile (1.0 eq) in a suitable solvent such as dichloromethane or a mixture of methanol and water.
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Cool the solution to 0°C in an ice bath.
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Add the oxidizing agent (e.g., m-CPBA, 2.2 eq, or Oxone®, 2.5 eq) portion-wise, maintaining the temperature below 5°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction by TLC for the disappearance of the starting material and the intermediate sulfoxide.
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Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (for m-CPBA) or sodium sulfite (for Oxone®).
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Extract the product with ethyl acetate.
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Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low product yield.
References
Technical Support Center: Purification of 6-(Methylsulfonyl)nicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(Methylsulfonyl)nicotinonitrile. The information is presented in a question-and-answer format to directly address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: this compound is typically synthesized via two primary routes. The first involves the nucleophilic aromatic substitution of 6-chloronicotinonitrile with a methylsulfinate salt (e.g., sodium methanesulfinate). The second common method is the oxidation of a 6-(methylthio)nicotinonitrile precursor. The choice of route can influence the impurity profile of the crude product.
Q2: What are the most likely impurities I might encounter?
A2: The impurities in your sample will largely depend on the synthetic route and reaction conditions.
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From the 6-chloronicotinonitrile route: Unreacted 6-chloronicotinonitrile is a common impurity. Side products from reactions with residual water or other nucleophiles may also be present.
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From the 6-(methylthio)nicotinonitrile oxidation route: The most common impurity is the corresponding sulfoxide, 6-(methylsulfinyl)nicotinonitrile, resulting from incomplete oxidation. Unreacted 6-(methylthio)nicotinonitrile may also be present.
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General Impurities: Hydrolysis of the nitrile group to the corresponding carboxylic acid or amide can occur, especially under harsh pH and temperature conditions.[1][2][3]
Q3: My purified this compound has a low melting point and appears oily. What could be the cause?
A3: An oily appearance or a depressed melting point is often indicative of impurities. The presence of residual solvents or unreacted starting materials can lead to these observations. Further purification by recrystallization or column chromatography is recommended.
Q4: What are the recommended storage conditions for this compound?
A4: this compound should be stored in a cool, dry place, away from moisture.[4] The nitrile group can be susceptible to hydrolysis over time, especially in the presence of acidic or basic conditions.
Troubleshooting Purification by Recrystallization
Recrystallization is a primary method for purifying this compound. Success is highly dependent on the choice of solvent and proper technique.
Problem: The compound does not dissolve in the hot solvent.
| Possible Cause | Suggested Solution |
| Inappropriate solvent choice. | The polarity of the solvent may not be suitable for the highly polar sulfonyl and nitrile groups. |
| Insufficient solvent volume. | The amount of solvent used is not enough to dissolve the solute at its boiling point. |
Problem: The compound "oils out" instead of crystallizing.
| Possible Cause | Suggested Solution |
| Solution is supersaturated. | The concentration of the solute is too high, causing it to separate as a liquid. |
| Cooling is too rapid. | Rapid cooling does not allow for the ordered arrangement of molecules into a crystal lattice. |
| Presence of impurities. | Impurities can lower the melting point of the mixture, leading to oiling out. |
Problem: No crystals form upon cooling.
| Possible Cause | Suggested Solution |
| Solution is not saturated. | Too much solvent was used, and the solution is too dilute for crystals to form. |
| Supersaturation without nucleation. | The solution is supersaturated, but there are no nucleation sites for crystal growth to begin. |
Problem: Low recovery of the purified product.
| Possible Cause | Suggested Solution |
| Compound is too soluble in the cold solvent. | A significant amount of the product remains dissolved in the mother liquor. |
| Premature crystallization during hot filtration. | Crystals form on the filter paper or in the funnel during the removal of insoluble impurities. |
| Incomplete crystallization. | The solution was not cooled for a sufficient amount of time or to a low enough temperature. |
Troubleshooting Purification by Column Chromatography
For challenging separations, column chromatography can be an effective alternative or complementary technique to recrystallization.
Problem: Poor separation of the desired compound from impurities.
| Possible Cause | Suggested Solution |
| Inappropriate mobile phase polarity. | The eluent is either too polar, causing all compounds to elute quickly, or not polar enough, resulting in slow elution of all components. |
| Column overloading. | Too much sample has been loaded onto the column, exceeding its separation capacity. |
| Improperly packed column. | Channels or cracks in the stationary phase lead to an uneven flow of the mobile phase. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Single Solvent)
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Solvent Selection: Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. Good single solvents will show high solubility when hot and low solubility when cold. Ethanol, isopropanol, or acetonitrile are good starting points.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring to fully dissolve the compound. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To maximize yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Recrystallization (Mixed Solvent)
-
Solvent Pair Selection: Find a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble, and the two solvents must be miscible. A common pair for polar compounds is Ethanol (good) and Hexane (poor).
-
Dissolution: Dissolve the crude product in a minimum amount of the hot "good" solvent.
-
Induce Crystallization: While the solution is still hot, add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation). Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Cooling and Isolation: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. Collect the crystals by vacuum filtration and wash with a cold mixture of the two solvents.
-
Drying: Dry the purified product under vacuum.
Protocol 3: Purification by Silica Gel Column Chromatography
-
Mobile Phase Selection: Using thin-layer chromatography (TLC), determine a suitable mobile phase. A good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The ideal mobile phase should give the desired compound an Rf value of approximately 0.2-0.3.
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity mobile phase and pack it into a column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent and load it onto the top of the silica gel bed.
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Elution: Begin eluting with the mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in hexane) to move the compounds down the column.
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Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizing Workflows and Logic
References
- 1. DK150480B - METHOD OF PREPARING NICOTINIC ACID BY NICOTINONITRIL HYDROLYZE - Google Patents [patents.google.com]
- 2. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
- 3. CN102249994B - Preparation method of nicotinic acid - Google Patents [patents.google.com]
- 4. Sulfoxide synthesis by oxidation [organic-chemistry.org]
Stability issues of 6-(Methylsulfonyl)nicotinonitrile under different conditions
Technical Support Center: 6-(Methylsulfonyl)nicotinonitrile
Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and answering frequently asked questions related to the handling and use of this compound.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your experiments with this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
Symptoms:
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Poor reproducibility of bioassay results.
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Loss of compound activity over a short period.
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Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Degradation due to Improper Storage | Verify that the compound is stored under recommended conditions (cool, dry, and dark). Refer to the storage guidelines in the FAQ section. |
| Instability in Solution | Prepare fresh solutions for each experiment. If using stock solutions, perform a quick purity check (e.g., by HPLC) before use, especially if the stock has been stored for an extended period. |
| pH Sensitivity | The nicotinonitrile moiety can be susceptible to hydrolysis under strongly acidic or basic conditions. Ensure the pH of your experimental buffer is within a stable range (ideally near neutral, pH 6-8). |
| Photodegradation | Protect solutions containing the compound from direct light exposure by using amber vials or covering the container with aluminum foil. |
| Incompatibility with Solvents | Ensure the solvent used is compatible with the compound. Refer to the Solvent Compatibility Table below. |
Issue 2: Physical Changes in the Compound
Symptoms:
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Change in color of the solid compound (e.g., from white to yellow or brown).
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Clumping or change in the texture of the powder.
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Precipitation from a solution that was previously clear.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Hygroscopicity | The compound may have absorbed moisture from the atmosphere. Store in a desiccator. If clumping is observed, gently break up the aggregates before weighing. |
| Thermal Degradation | The compound may have been exposed to high temperatures. Verify the storage temperature and avoid heating solutions unless necessary. |
| Solvent-Induced Precipitation | If precipitation occurs after mixing with other reagents, it could be due to a change in solvent composition or concentration. Check the solubility of the compound in the final experimental medium. |
Frequently Asked Questions (FAQs)
Storage and Handling
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Q1: What are the recommended storage conditions for solid this compound?
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A1: For long-term storage, the solid compound should be stored in a tightly sealed container at 2-8°C, protected from light and moisture. For short-term storage, ambient temperature is acceptable if the container is well-sealed.
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Q2: How should I prepare and store stock solutions?
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A2: It is recommended to prepare fresh solutions for each experiment. If a stock solution must be prepared, use a high-quality, anhydrous solvent such as DMSO or DMF. Store stock solutions in small aliquots at -20°C or -80°C in tightly sealed, amber vials to minimize freeze-thaw cycles and light exposure.
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Stability in Different Conditions
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Q3: What is the stability of this compound at different pH values?
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A3: The compound is most stable in a neutral to slightly acidic pH range (pH 4-7). It is susceptible to hydrolysis under strong acidic (pH < 2) and strong basic (pH > 9) conditions, which can lead to the degradation of the nicotinonitrile group.
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Q4: Is the compound sensitive to light?
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A4: Yes, compounds with aromatic nitrile groups can be susceptible to photodegradation. It is recommended to handle the compound and its solutions under subdued light and to use amber-colored glassware or containers wrapped in aluminum foil.
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Q5: What is the thermal stability of this compound?
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A5: While specific data is limited, it is advisable to avoid prolonged exposure to high temperatures. Forced degradation studies on similar compounds suggest that degradation can occur at temperatures above 60°C.
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Solvent Compatibility
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Q6: Which solvents are recommended for dissolving this compound?
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A6: The compound is generally soluble in polar aprotic solvents such as DMSO and DMF. It has limited solubility in alcohols and is poorly soluble in water. Always use high-purity, anhydrous solvents to prevent degradation.
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Q7: Are there any incompatible solvents or reagents?
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A7: Avoid strong oxidizing and reducing agents. Also, be cautious with highly nucleophilic reagents, as they may react with the sulfonyl group or the nitrile group.
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Data Presentation
Table 1: Summary of Forced Degradation Studies
This table summarizes the expected degradation of this compound under various stress conditions. This data is illustrative and based on general knowledge of similar compounds.
| Condition | Time | Temperature | Expected Degradation (%) | Potential Degradation Products |
| Acidic (0.1 M HCl) | 24 h | 60°C | 15-25 | Hydrolysis of nitrile to amide/carboxylic acid |
| Basic (0.1 M NaOH) | 8 h | 40°C | 20-30 | Hydrolysis of nitrile and potential cleavage of sulfonyl group |
| Oxidative (3% H₂O₂) | 24 h | RT | 10-20 | Oxidation of the pyridine ring |
| Thermal | 48 h | 80°C | 5-15 | Unspecified thermal decomposition products |
| Photolytic (UV light) | 24 h | RT | 10-20 | Photodegradation products |
Table 2: Solvent Compatibility
| Solvent | Compatibility | Notes |
| DMSO | Recommended | Good solubility, suitable for stock solutions. |
| DMF | Recommended | Good solubility, suitable for stock solutions. |
| Methanol | Limited | Moderate solubility, use fresh. |
| Ethanol | Limited | Moderate solubility, use fresh. |
| Acetonitrile | Limited | Moderate solubility. |
| Water | Not Recommended | Poor solubility, potential for hydrolysis. |
| Dichloromethane | Limited | Moderate solubility. |
| Chloroform | Limited | Moderate solubility. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability in an Aqueous Buffer
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Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
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Preparation of Test Solutions: Dilute the stock solution to a final concentration of 100 µM in the desired aqueous buffers (e.g., pH 4.0, 7.0, and 9.0).
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Incubation: Incubate the test solutions at a controlled temperature (e.g., room temperature or 37°C) in the dark.
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Time Points: Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
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Quenching: Immediately quench any further degradation by adding an equal volume of cold acetonitrile.
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Analysis: Analyze the samples by a validated stability-indicating HPLC method to determine the remaining concentration of the parent compound.
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Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics.
Analytical Method:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
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Flow Rate: 1.0 mL/min.
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Detection: UV at an appropriate wavelength (determined by UV scan).
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Injection Volume: 10 µL.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: General workflow for forced degradation studies.
Technical Support Center: Synthesis of 6-(Methylsulfonyl)nicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(Methylsulfonyl)nicotinonitrile. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to this compound?
A common and effective method for the synthesis of this compound involves a two-step process:
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Nucleophilic Aromatic Substitution: Reaction of a 6-halonicotinonitrile (e.g., 6-chloronicotinonitrile) with a methylthiolate source, such as sodium thiomethoxide, to form 6-(methylthio)nicotinonitrile.
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Oxidation: Subsequent oxidation of the intermediate 6-(methylthio)nicotinonitrile to the desired this compound using a suitable oxidizing agent.
Q2: What are the most likely impurities in the synthesis of this compound?
The primary impurities can be categorized based on the synthetic step in which they are formed:
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From Step 1 (Nucleophilic Aromatic Substitution):
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Unreacted 6-halonicotinonitrile: Incomplete reaction can lead to the presence of the starting material.
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Isomeric impurities: While nucleophilic attack is favored at the 2- and 6-positions of the pyridine ring, side reactions could potentially lead to trace amounts of other isomers depending on the reaction conditions.
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From Step 2 (Oxidation):
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6-(Methylsulfinyl)nicotinonitrile: This is the intermediate sulfoxide formed during the oxidation of the thioether to the sulfone. Incomplete oxidation is a common source of this impurity.
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Unreacted 6-(methylthio)nicotinonitrile: If the oxidation is not driven to completion, the starting thioether will remain.
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Byproducts from the oxidizing agent: For example, if meta-chloroperoxybenzoic acid (m-CPBA) is used, meta-chlorobenzoic acid will be a significant byproduct.
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Q3: How can I monitor the progress of the oxidation reaction?
The progress of the oxidation of 6-(methylthio)nicotinonitrile to this compound can be effectively monitored by:
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Thin Layer Chromatography (TLC): This is a quick and convenient method to visualize the disappearance of the starting material (thioether) and the appearance of the product (sulfone). The sulfoxide intermediate will likely have a different Rf value from both the starting material and the final product.
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Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to quantify the relative amounts of the thioether, sulfoxide, and sulfone in the reaction mixture over time.
Troubleshooting Guides
This section provides solutions to common problems that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in the Nucleophilic Aromatic Substitution Step
Problem: The reaction of 6-chloronicotinonitrile with sodium thiomethoxide results in a low yield of 6-(methylthio)nicotinonitrile, with a significant amount of unreacted starting material remaining.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient reaction time or temperature. | Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or LC-MS to determine the optimal conditions. |
| Deactivation of the nucleophile. | Ensure that the sodium thiomethoxide is of high quality and handled under anhydrous conditions to prevent hydrolysis. Using freshly prepared nucleophile is recommended. |
| Poor solvent choice. | Aprotic polar solvents like DMF or DMSO are generally effective for this type of reaction. Ensure the solvent is dry. |
| Inadequate mixing. | Ensure efficient stirring to promote contact between the reactants, especially if the nucleophile is not fully soluble. |
Issue 2: Presence of 6-(Methylsulfinyl)nicotinonitrile Impurity in the Final Product
Problem: The final this compound product is contaminated with the corresponding sulfoxide, 6-(methylsulfinyl)nicotinonitrile.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient amount of oxidizing agent. | Use a slight excess of the oxidizing agent (e.g., 2.1-2.5 equivalents of m-CPBA or hydrogen peroxide) to ensure complete conversion of the thioether and the intermediate sulfoxide to the sulfone. |
| Reaction temperature is too low. | While lower temperatures can help control selectivity in some oxidations, they may also slow down the conversion of the sulfoxide to the sulfone. A moderate increase in temperature may be necessary. |
| Short reaction time. | Allow the reaction to proceed for a longer duration. Monitor by TLC or LC-MS until the sulfoxide spot is no longer visible. |
| Choice of oxidizing agent. | Some oxidizing agents are more effective than others for the complete oxidation to the sulfone. Consider using a stronger oxidizing system if the issue persists. |
Issue 3: Difficulty in Removing Byproducts from the Oxidation Step
Problem: After the oxidation reaction using m-CPBA, it is challenging to remove the meta-chlorobenzoic acid byproduct from the desired this compound.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Acidic byproduct co-precipitates with the product. | After the reaction, perform an aqueous basic wash (e.g., with a saturated sodium bicarbonate solution) to deprotonate the carboxylic acid, making it soluble in the aqueous layer for easy removal. |
| Product and byproduct have similar solubility. | If an aqueous wash is insufficient, purification by column chromatography on silica gel is a reliable method to separate the non-polar sulfone from the more polar carboxylic acid byproduct. |
Experimental Protocols
The following are representative experimental protocols for the key steps in the synthesis of this compound. Note: These are generalized procedures and may require optimization for specific laboratory conditions and scales.
Protocol 1: Synthesis of 6-(methylthio)nicotinonitrile
Materials:
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6-Chloronicotinonitrile
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Sodium thiomethoxide
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Anhydrous N,N-Dimethylformamide (DMF)
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Standard laboratory glassware for inert atmosphere reactions
Procedure:
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To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-chloronicotinonitrile (1.0 eq.).
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Dissolve the starting material in anhydrous DMF.
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Add sodium thiomethoxide (1.1-1.2 eq.) portion-wise to the stirred solution at room temperature.
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Heat the reaction mixture to 50-60 °C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
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Cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of this compound via Oxidation
Materials:
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6-(methylthio)nicotinonitrile
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meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
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Dichloromethane (DCM)
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Saturated sodium bicarbonate solution
Procedure:
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Dissolve 6-(methylthio)nicotinonitrile (1.0 eq.) in DCM in a round-bottom flask.
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Cool the solution to 0 °C using an ice bath.
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Add m-CPBA (2.2 eq.) portion-wise to the stirred solution, maintaining the temperature at 0-5 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis shows complete conversion to the sulfone.
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Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
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Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization or column chromatography on silica gel.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Decision tree for addressing sulfoxide impurity.
Technical Support Center: Scaling Up the Synthesis of 6-(Methylsulfonyl)nicotinonitrile
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 6-(Methylsulfonyl)nicotinonitrile. It includes frequently asked questions, troubleshooting guides for common issues encountered during scale-up, detailed experimental protocols, and quantitative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most common scalable method for synthesizing this compound?
A1: The most prevalent and scalable industrial method involves a two-step process: first, the synthesis of the precursor 6-(methylthio)nicotinonitrile, followed by its oxidation to the final product, this compound. This approach is favored for its use of readily available starting materials and generally good yields.
Q2: What are the critical safety considerations when scaling up this synthesis?
A2: The oxidation of the thioether to the sulfone is an exothermic reaction. Proper temperature control is crucial to prevent runaway reactions, especially at a larger scale. The use of hydrogen peroxide, a strong oxidizer, also requires careful handling and adherence to safety protocols. Ensure adequate cooling capacity and a well-vented reaction setup.
Q3: Can the pyridine nitrogen be oxidized during the reaction?
A3: Yes, over-oxidation to form the pyridine N-oxide is a potential side reaction. Careful control of the oxidant stoichiometry and reaction temperature is necessary to minimize this byproduct. Using a catalytic amount of sodium tungstate with hydrogen peroxide can help improve selectivity for the sulfur oxidation.
Q4: What are the recommended analytical methods for monitoring the reaction progress?
A4: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the disappearance of the starting material (6-(methylthio)nicotinonitrile) and the appearance of the product. For more quantitative analysis and to check for byproducts, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are recommended. ¹H NMR spectroscopy can also be used to monitor the conversion by observing the characteristic shifts of the methyl protons.
Q5: What is the typical purity of the final product after recrystallization?
A5: With a well-optimized recrystallization protocol, the purity of this compound can typically exceed 99%. The choice of recrystallization solvent is critical to effectively remove unreacted starting material, the intermediate sulfoxide, and any N-oxide byproduct.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 6-(methylthio)nicotinonitrile | - Incomplete reaction of 6-chloronicotinonitrile.- Degradation of sodium thiomethoxide. | - Ensure the sodium thiomethoxide is fresh and handled under an inert atmosphere to prevent oxidation.- Monitor the reaction by TLC or GC-MS to ensure complete consumption of the starting material before work-up. |
| Incomplete Oxidation to the Sulfone | - Insufficient amount of oxidizing agent.- Low reaction temperature or short reaction time.- Catalyst deactivation. | - Use a slight excess of the oxidizing agent (e.g., hydrogen peroxide).- Gradually increase the reaction temperature, monitoring for exotherms.- Ensure the catalyst is of good quality and used in the correct loading. |
| Formation of Sulfoxide Byproduct | - Insufficient oxidant or reaction time for complete conversion. | - Increase the stoichiometry of the oxidizing agent slightly.- Extend the reaction time and monitor for the disappearance of the sulfoxide intermediate by TLC or HPLC. |
| Formation of Pyridine N-oxide Byproduct | - Over-oxidation due to excess oxidant or high temperature. | - Maintain strict control over the stoichiometry of the oxidizing agent.- Keep the reaction temperature within the recommended range. |
| Difficulty in Product Isolation/Purification | - Oiling out during recrystallization.- Co-precipitation of impurities. | - Screen for an optimal recrystallization solvent or solvent system.- Employ a slow cooling rate during recrystallization to promote the formation of pure crystals. A two-solvent system may be beneficial. |
| Poor Filterability of the Product | - Very fine particle size of the crystals. | - Optimize the cooling profile during crystallization to encourage the growth of larger crystals.- Consider aging the crystal slurry before filtration. |
Experimental Protocols
Synthesis of 6-(methylthio)nicotinonitrile
This procedure outlines the nucleophilic aromatic substitution of 6-chloronicotinonitrile with sodium thiomethoxide.
Materials:
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6-chloronicotinonitrile
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Sodium thiomethoxide
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Anhydrous N,N-Dimethylformamide (DMF)
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Toluene
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Water
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Brine
Procedure:
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In a flame-dried, inerted reactor, dissolve 6-chloronicotinonitrile (1.0 eq) in anhydrous DMF.
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Cool the solution to 0-5 °C using an ice bath.
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Add sodium thiomethoxide (1.1 eq) portion-wise, maintaining the internal temperature below 10 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
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Quench the reaction by slowly adding water.
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Extract the aqueous mixture with toluene (3 x V).
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Combine the organic layers, wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-(methylthio)nicotinonitrile, which can be used in the next step without further purification.
Synthesis of this compound
This protocol details the oxidation of 6-(methylthio)nicotinonitrile to the corresponding sulfone using hydrogen peroxide catalyzed by sodium tungstate.
Materials:
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6-(methylthio)nicotinonitrile
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Acetic acid
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Sodium tungstate dihydrate (Na₂WO₄·2H₂O)
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30% Hydrogen peroxide (H₂O₂)
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Water
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Saturated sodium bicarbonate solution
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Isopropanol (for recrystallization)
Procedure:
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In a reactor equipped with a temperature probe, addition funnel, and mechanical stirrer, charge 6-(methylthio)nicotinonitrile (1.0 eq) and acetic acid.
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Add a catalytic amount of sodium tungstate dihydrate (0.02 eq).
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Cool the mixture to 10-15 °C.
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Slowly add 30% hydrogen peroxide (2.2 eq) via the addition funnel, maintaining the internal temperature between 20-25 °C. An exotherm will be observed.
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After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours, or until HPLC analysis shows complete conversion.
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Quench the reaction by slowly adding it to a cooled, saturated solution of sodium bicarbonate. Ensure the final pH is neutral to slightly basic.
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The product will precipitate out of the solution. Filter the solid and wash it thoroughly with water.
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Dry the crude product under vacuum.
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Purify the crude solid by recrystallization from isopropanol to afford this compound as a white crystalline solid.
Data Presentation
Table 1: Reaction Parameters for the Synthesis of 6-(methylthio)nicotinonitrile
| Parameter | Value |
| Starting Material | 6-chloronicotinonitrile |
| Reagent | Sodium thiomethoxide |
| Solvent | Anhydrous DMF |
| Temperature | 0-5 °C to Room Temperature |
| Typical Yield | 90-95% (crude) |
Table 2: Reaction Parameters for the Oxidation to this compound
| Parameter | Value |
| Starting Material | 6-(methylthio)nicotinonitrile |
| Oxidizing Agent | 30% Hydrogen Peroxide |
| Catalyst | Sodium tungstate dihydrate |
| Solvent | Acetic Acid |
| Temperature | 20-25 °C |
| Typical Yield (after recrystallization) | 85-92% |
| Typical Purity (after recrystallization) | >99% |
Process Workflow
Caption: Experimental workflow for the two-step synthesis of this compound.
Catalyst selection for the synthesis of 6-(Methylsulfonyl)nicotinonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(Methylsulfonyl)nicotinonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is through a palladium-catalyzed cross-coupling reaction. This typically involves the cyanation of a 6-halo-2-(methylsulfonyl)pyridine precursor, such as 6-chloro-2-(methylsulfonyl)pyridine or 6-bromo-2-(methylsulfonyl)pyridine, using a suitable cyanide source.
Q2: Which catalyst system is recommended for the cyanation of the 6-halo-2-(methylsulfonyl)pyridine precursor?
A2: A palladium-based catalyst system is highly recommended. Common choices include a palladium(II) precatalyst like palladium(II) acetate (Pd(OAc)₂) or a palladium(0) source such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), in combination with a phosphine ligand. The choice of ligand is critical and often depends on the specific substrate and reaction conditions.
Q3: What are the most effective ligands for this type of palladium-catalyzed cyanation?
A3: Sterically demanding and electron-rich phosphine ligands have shown great efficacy in the cyanation of (hetero)aryl chlorides.[1] For electron-deficient heteroaryl halides, ligands such as Xantphos or dppf (1,1'-Bis(diphenylphosphino)ferrocene) are often employed to promote efficient catalytic turnover.
Q4: What are the common cyanide sources, and are there any safety concerns?
A4: Traditional cyanide sources include highly toxic reagents like zinc cyanide (Zn(CN)₂) and potassium cyanide (KCN). Due to safety and handling concerns, non-toxic alternatives such as potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are increasingly used.[2] While safer, K₄[Fe(CN)₆] may require higher reaction temperatures for efficient cyanide transfer.[2]
Q5: Can catalyst poisoning occur during the reaction?
A5: Yes, catalyst deactivation by cyanide is a common issue in palladium-catalyzed cyanation reactions.[2] Excess cyanide in the reaction mixture can coordinate strongly to the palladium center, inhibiting catalytic activity. Strategies to mitigate this include the slow addition of the cyanide source or using a less soluble cyanide salt.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. | - Ensure the use of a high-purity palladium precatalyst and ligand.- Consider a brief pre-activation step of the catalyst before adding the substrate.- Use an inert atmosphere (Nitrogen or Argon) to prevent catalyst oxidation. |
| 2. Poor choice of ligand. | - Screen different phosphine ligands. For electron-deficient substrates, bulky, electron-rich ligands are often more effective.[1] | |
| 3. Inefficient cyanide source. | - If using K₄[Fe(CN)₆], ensure the reaction temperature is high enough (e.g., 100 °C) to facilitate cyanide transfer.[2]- If using Zn(CN)₂, ensure it is finely powdered and dry. | |
| 4. Catalyst poisoning. | - Add the cyanide source portion-wise or via a syringe pump to maintain a low concentration.- Consider using a phase-transfer catalyst if using an aqueous/organic biphasic system with K₄[Fe(CN)₆]. | |
| Formation of Side Products | 1. Hydrolysis of the nitrile group. | - Ensure anhydrous reaction conditions, especially if using highly reactive cyanide sources. |
| 2. Reduction of the sulfonyl group. | - This is less common but can occur under harsh reducing conditions. Ensure the reaction is run under a strictly inert atmosphere and avoid hydrogen sources. | |
| 3. Homocoupling of the starting material. | - Optimize the catalyst-to-ligand ratio. An excess of ligand can sometimes suppress homocoupling. | |
| Inconsistent Reaction Times | 1. Variation in reagent quality. | - Use reagents from a reliable source and ensure consistency between batches. |
| 2. Inefficient stirring. | - For heterogeneous mixtures, ensure vigorous stirring to promote good mass transfer. | |
| 3. Temperature fluctuations. | - Use a reliable heating mantle or oil bath with a temperature controller to maintain a stable reaction temperature. |
Catalyst Performance Data
The following table summarizes typical catalyst systems and their performance in the cyanation of various (hetero)aryl halides, which can serve as a reference for optimizing the synthesis of this compound.
| Catalyst System | Substrate | Cyanide Source | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(TFA)₂ / (binaphthyl)P(t-Bu)₂ | 2-chloropyridine | Zn(CN)₂ | DMAC | 95 | 85 | [1] |
| Pd[P(t-Bu)₃]₂ | 4-chlorotoluene | Zn(CN)₂ | DMAC | 80 | 92 | [1] |
| Pd₂dba₃ / L1 | 4-chlorobenzonitrile | K₄[Fe(CN)₆]·3H₂O | dioxane/H₂O | 100 | 95 | [2] |
| Pd/C / dppf | 4-bromoanisole | Zn(CN)₂ | DMAC | 110 | 98 | [3] |
Experimental Protocols
Representative Protocol for Palladium-Catalyzed Cyanation of 6-chloro-2-(methylsulfonyl)pyridine
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
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6-chloro-2-(methylsulfonyl)pyridine
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Palladium(II) acetate (Pd(OAc)₂)
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Xantphos
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Zinc cyanide (Zn(CN)₂)
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Anhydrous N,N-Dimethylacetamide (DMAC)
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Inert gas (Argon or Nitrogen)
Procedure:
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To a dry Schlenk flask equipped with a magnetic stir bar, add 6-chloro-2-(methylsulfonyl)pyridine (1.0 eq.), Pd(OAc)₂ (0.02 eq.), and Xantphos (0.04 eq.).
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Seal the flask with a septum, and evacuate and backfill with inert gas three times.
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Add anhydrous DMAC to the flask via a syringe.
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Stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.
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Add Zn(CN)₂ (0.6 eq.) to the reaction mixture under a positive flow of inert gas.
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Heat the reaction mixture to 120 °C and stir vigorously.
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Monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature.
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Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts.
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
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Concentrate the organic phase under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford this compound.
Visualizations
Caption: Logical workflow for catalyst system selection in the synthesis of this compound.
References
Overcoming poor reactivity in 6-(Methylsulfonyl)nicotinonitrile reactions
Welcome to the technical support center for 6-(Methylsulfonyl)nicotinonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during reactions with this substrate.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: Poor or No Conversion in Suzuki Coupling Reactions
Question: My Suzuki coupling reaction with this compound is showing low to no conversion of the starting material. What are the potential causes and how can I improve the yield?
Answer: Poor conversion in Suzuki coupling reactions involving this compound can stem from several factors related to the catalyst, reagents, and reaction conditions. The methylsulfonyl group is a strong electron-withdrawing group, which should activate the ring for nucleophilic attack but may also influence the oxidative addition step. Here’s a breakdown of potential issues and solutions:
Troubleshooting Steps:
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Catalyst System Integrity: The Palladium catalyst is central to the reaction's success.
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Catalyst Deactivation: The active Pd(0) species is highly sensitive to oxygen. Ensure all solvents and reagents are thoroughly degassed.[1]
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Ligand Degradation: Phosphine ligands are susceptible to oxidation.[1] Use fresh ligands or those stored under an inert atmosphere.
-
Inadequate Pre-catalyst Activation: Some palladium pre-catalysts require an activation step to form the active Pd(0) species. Ensure your protocol includes this if necessary.
-
-
Reagent Quality and Stoichiometry:
-
Boronic Acid/Ester Quality: Boronic acids can dehydrate to form unreactive boroxines. Use fresh, high-purity boronic acid or consider using the corresponding pinacol ester.
-
Base Selection and Quality: The choice of base is critical. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. Ensure the base is finely powdered and anhydrous.[1] The basicity can also affect the stability of base-sensitive substrates.[2]
-
Solvent Purity: Use anhydrous, high-purity solvents. Water content can affect the catalyst activity and promote side reactions like protodeboronation.
-
-
Reaction Conditions Optimization:
-
Temperature: The reaction may require higher temperatures to proceed. Gradually increase the temperature, monitoring for any decomposition.
-
Reaction Time: Some couplings are slow. Extend the reaction time and monitor progress by TLC or LC-MS.
-
Concentration: Ensure the reaction is not too dilute, as this can slow down the reaction rate.
-
Issue 2: Unsuccessful Nucleophilic Aromatic Substitution (SNA)
Question: I am attempting a nucleophilic aromatic substitution (SNA) on this compound, but the reaction is not proceeding. What could be the issue?
Answer: While the methylsulfonyl group is a potent electron-withdrawing group that should activate the pyridine ring for SNA, several factors can impede the reaction.[3][4]
Troubleshooting Steps:
-
Nucleophile Strength: The incoming nucleophile must be sufficiently strong to attack the electron-deficient ring. If you are using a weak nucleophile, consider converting it to a more reactive form (e.g., deprotonating an alcohol to an alkoxide).
-
Solvent Choice: The choice of solvent is crucial. Aprotic polar solvents like DMF, DMSO, or NMP are generally preferred as they can solvate the cation of the nucleophile's salt, thereby increasing the nucleophilicity of the anion.
-
Reaction Temperature: SNA reactions often require elevated temperatures to overcome the activation energy barrier for the formation of the Meisenheimer complex.[5] If the reaction is sluggish at room temperature, gradually increase the heat.
-
Base Assistance: If your nucleophile is a neutral species (e.g., an amine or alcohol), the addition of a non-nucleophilic base can be necessary to facilitate the reaction, either by deprotonating the nucleophile or by scavenging the proton released during the reaction.
Frequently Asked Questions (FAQs)
Q1: Is the methylsulfonyl group a good leaving group in SNA reactions?
A1: Yes, the methylsulfonyl group (-SO₂Me) is an excellent leaving group in nucleophilic aromatic substitution reactions. Its strong electron-withdrawing nature both activates the aromatic ring towards nucleophilic attack and stabilizes the departing anion, making it a favorable leaving group.
Q2: What are some common side reactions to be aware of?
A2: In Suzuki couplings, a common side reaction is the debromination or, in this case, potentially the reduction of the methylsulfonyl group, although less common than dehalogenation.[1] Another possibility is the homocoupling of the boronic acid. In SNA reactions, if there are other potential leaving groups or acidic protons on the substrate or nucleophile, side reactions may occur. Careful control of stoichiometry and reaction conditions is key.
Q3: How does the reactivity of this compound compare to 6-chloronicotinonitrile or 6-bromonicotinonitrile?
A3: Generally, the reactivity in SNA reactions follows the order F > NO₂ > SO₂R > Cl ≈ Br > I. Therefore, this compound is expected to be more reactive than its chloro and bromo analogs in SNA reactions. In palladium-catalyzed cross-coupling reactions like Suzuki, the reactivity trend is typically I > Br > Cl. The reactivity of the methylsulfonyl analog in such couplings can be catalyst and ligand dependent but is often comparable to or slightly less reactive than the bromo derivative.
Experimental Protocols
General Protocol for Suzuki Coupling
This protocol provides a starting point for the Suzuki coupling of this compound. Optimization may be required for different boronic acids.
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid or pinacol ester (1.2 equiv.), a palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv.), and a base (e.g., K₃PO₄, 3.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Nucleophilic Aromatic Substitution (SNA)
This protocol is a general guideline for SNA reactions with this compound.
-
Reaction Setup: In a reaction vessel, dissolve this compound (1.0 equiv.) in a suitable anhydrous polar aprotic solvent (e.g., DMF or DMSO).
-
Nucleophile Addition: Add the nucleophile (1.1-1.5 equiv.). If the nucleophile is an alcohol or amine, a base (e.g., NaH for alcohols, or a non-nucleophilic organic base like DBU for amines) may be required. For solid bases like NaH, add them to the solvent before the nucleophile.
-
Heating: Heat the reaction mixture to the appropriate temperature (e.g., 60-120 °C) under an inert atmosphere.
-
Monitoring: Follow the disappearance of the starting material by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench carefully (e.g., with water if NaH was used). Extract the product with a suitable organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography or recrystallization.
Data Presentation
The following tables provide hypothetical data to illustrate the effects of varying reaction parameters on product yield.
Table 1: Optimization of Suzuki Coupling Conditions
| Entry | Catalyst (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ (3) | Toluene/H₂O | 100 | 12 | 45 |
| 2 | Pd(dppf)Cl₂ (5) | K₂CO₃ (3) | Toluene/H₂O | 100 | 12 | 68 |
| 3 | Pd(dppf)Cl₂ (5) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 8 | 85 |
| 4 | Pd(dppf)Cl₂ (2) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 8 | 82 |
| 5 | Pd(dppf)Cl₂ (5) | K₃PO₄ (3) | Dioxane/H₂O | 80 | 12 | 75 |
Table 2: Optimization of SNA Reaction with a Generic Amine Nucleophile
| Entry | Nucleophile (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.2 | None | THF | 65 | 24 | <10 |
| 2 | 1.2 | DBU (1.5) | THF | 65 | 24 | 30 |
| 3 | 1.2 | DBU (1.5) | DMF | 80 | 12 | 78 |
| 4 | 1.5 | DBU (1.5) | DMF | 80 | 12 | 92 |
| 5 | 1.5 | DBU (1.5) | DMF | 60 | 24 | 65 |
References
Technical Support Center: Synthesis of 6-(Methylsulfonyl)nicotinonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(Methylsulfonyl)nicotinonitrile. The information provided is based on established principles of organic chemistry and addresses potential byproduct formation in common synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: There are two primary synthetic routes for the preparation of this compound:
-
Route A: Nucleophilic Aromatic Substitution (SNAr). This route involves the reaction of a 6-halonicotinonitrile, typically 6-chloronicotinonitrile, with a methanesulfinate salt, such as sodium methanesulfinate.
-
Route B: Oxidation. This method starts with 6-(methylthio)nicotinonitrile, which is then oxidized to the desired sulfone using a suitable oxidizing agent.
Q2: What are the likely impurities I might encounter in my synthesis?
A2: The impurities largely depend on the synthetic route chosen.
-
For Route A (SNAr): Potential byproducts include unreacted 6-chloronicotinonitrile, 6-hydroxynicotinonitrile (from hydrolysis), and potential side products from reactions with the solvent.
-
For Route B (Oxidation): The most common impurity is the intermediate 6-(methylsulfinyl)nicotinonitrile due to incomplete oxidation. Over-oxidation products are less common but possible, depending on the reaction conditions and the oxidant used.
Q3: How can I detect and quantify the purity of my this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for assessing the purity of your final product and quantifying impurities.[1][2][3][4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for identifying the structure of the main product and any significant byproducts.[7][8][9][10][11][12][13][14] Mass Spectrometry (MS) can be used to confirm the molecular weight of the desired product and its impurities.[1]
Q4: Are there any specific safety precautions I should take during the synthesis?
A4: Standard laboratory safety protocols should be followed. 6-Chloronicotinonitrile is harmful if it comes into contact with skin, is inhaled, or swallowed, and can cause skin and eye irritation.[15] When using oxidizing agents like m-CPBA or hydrogen peroxide, be aware of their potential to form explosive mixtures with organic compounds and handle them with appropriate care.
Troubleshooting Guides
Route A: Nucleophilic Aromatic Substitution (SNAr) of 6-Chloronicotinonitrile
This route is a common method for forming the carbon-sulfur bond.
| Potential Cause | Suggested Solution |
| Poor reactivity of the starting material | Ensure the quality of the 6-chloronicotinonitrile. The cyano and pyridine nitrogen groups are electron-withdrawing, which should activate the ring for nucleophilic attack.[16] |
| Decomposition of the sulfinate reagent | Use fresh sodium methanesulfinate. This reagent can be susceptible to oxidation or disproportionation. |
| Suboptimal reaction temperature | The reaction may require heating to proceed at a reasonable rate. Screen a range of temperatures (e.g., 60-120 °C) to find the optimal condition. |
| Inappropriate solvent | Use a polar, aprotic solvent such as DMF, DMSO, or NMP to facilitate the SNAr reaction. |
| Identified Byproduct (Hypothesized) | Potential Cause | Suggested Solution |
| 6-Hydroxynicotinonitrile | Presence of water in the reaction mixture, leading to hydrolysis of the 6-chloro substituent. | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Unreacted 6-Chloronicotinonitrile | Incomplete reaction due to insufficient reaction time, low temperature, or insufficient reagent. | Increase the reaction time, temperature, or the equivalents of sodium methanesulfinate. |
| Solvent-related byproducts | If using a nucleophilic solvent, it may compete with the methanesulfinate. | Choose a non-nucleophilic, polar aprotic solvent like DMSO or sulfolane. |
Route B: Oxidation of 6-(Methylthio)nicotinonitrile
This route is effective if the starting sulfide is readily available.
| Potential Cause | Suggested Solution |
| Insufficient oxidizing agent | Use a slight excess of the oxidizing agent (e.g., 2.1-2.5 equivalents for m-CPBA or H₂O₂). |
| Low reaction temperature | The oxidation from sulfoxide to sulfone can be slower than the initial oxidation of the sulfide. A moderate increase in temperature may be necessary. |
| Precipitation of the intermediate sulfoxide | The sulfoxide intermediate may be less soluble than the starting sulfide or the final sulfone, causing it to precipitate and react slower. Ensure adequate solvent volume. |
| Identified Byproduct (Hypothesized) | Potential Cause | Suggested Solution |
| 6-(Methylsulfinyl)nicotinonitrile (Sulfoxide) | Incomplete oxidation. | Increase the amount of oxidizing agent, reaction time, or temperature. Monitor the reaction by TLC or LC-MS to ensure full conversion. |
| Pyridine N-oxide derivative | Over-oxidation of the pyridine nitrogen. | Use a more selective oxidizing agent or milder reaction conditions. For example, some peroxy acids are more prone to N-oxidation than others. |
| Unreacted 6-(Methylthio)nicotinonitrile | Insufficient oxidizing agent or reaction time. | Increase the equivalents of the oxidant and/or the reaction duration. |
Experimental Protocols (Illustrative)
Route A: Synthesis of this compound via SNAr
-
Materials:
-
6-Chloronicotinonitrile (1.0 eq)
-
Sodium methanesulfinate (1.5 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
To a dry flask under an inert atmosphere (e.g., nitrogen), add 6-chloronicotinonitrile and anhydrous DMSO.
-
Add sodium methanesulfinate to the solution.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
-
Route B: Synthesis of this compound via Oxidation
-
Materials:
-
6-(Methylthio)nicotinonitrile (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA) (2.2 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 6-(methylthio)nicotinonitrile in dichloromethane in a flask.
-
Cool the solution in an ice bath (0 °C).
-
Add m-CPBA portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Data Presentation
Table 1: Hypothetical HPLC Purity Analysis for Route A (SNAr)
| Compound | Retention Time (min) | Area % (Crude) |
| 6-Chloronicotinonitrile (Starting Material) | 8.5 | 3.2 |
| This compound (Product) | 6.2 | 94.5 |
| 6-Hydroxynicotinonitrile (Byproduct) | 4.1 | 1.8 |
| Unknown Impurity | 7.3 | 0.5 |
Table 2: Hypothetical HPLC Purity Analysis for Route B (Oxidation)
| Compound | Retention Time (min) | Area % (Crude) |
| 6-(Methylthio)nicotinonitrile (Starting Material) | 9.8 | 1.5 |
| 6-(Methylsulfinyl)nicotinonitrile (Intermediate) | 7.1 | 4.8 |
| This compound (Product) | 6.2 | 93.2 |
| Unknown Impurity | 5.4 | 0.5 |
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for byproduct identification.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 5. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol [pharmacia.pensoft.net]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 12. Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. epfl.ch [epfl.ch]
- 14. kgroup.du.edu [kgroup.du.edu]
- 15. 33252-28-7 Cas No. | 6-Chloronicotinonitrile | Apollo [store.apolloscientific.co.uk]
- 16. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Comparing the reactivity of 6-(Methylsulfonyl)nicotinonitrile with other nicotinonitriles
For researchers, scientists, and drug development professionals, understanding the reactivity of key chemical intermediates is paramount for efficient synthesis and the development of novel therapeutics. This guide provides a comparative analysis of the reactivity of 6-(methylsulfonyl)nicotinonitrile against other commonly used nicotinonitriles, focusing on nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. This comparison is supported by established principles of organic chemistry and available experimental data for analogous systems.
Executive Summary
This compound is a versatile building block in medicinal chemistry, featuring a pyridine ring activated by two strong electron-withdrawing groups: the nitrile at the 3-position and the methylsulfonyl group at the 6-position. This electronic profile renders the C6 position highly susceptible to nucleophilic attack and potentially suitable for cross-coupling reactions. This guide will compare its reactivity with nicotinonitrile analogs bearing more common leaving groups, such as chloro and bromo substituents.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key transformation for the functionalization of electron-deficient aromatic rings like substituted pyridines. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of this reaction is significantly influenced by the nature of the leaving group and the electronic properties of the aromatic ring.
The pyridine nitrogen, along with the cyano group, strongly activates the C2 and C6 positions towards nucleophilic attack. The methylsulfonyl group (-SO2Me) is also a potent electron-withdrawing group, further enhancing the electrophilicity of the C6 position in this compound, making it an excellent substrate for SNAr reactions.
Comparative Reactivity of Leaving Groups
Table 1: Predicted Relative Reactivity in Nucleophilic Aromatic Substitution
| Substrate | Leaving Group | Predicted Relative Reactivity | Rationale |
| This compound | -SO2Me | High | Strong electron-withdrawing nature of the sulfone and good stability of the methanesulfinate leaving group. |
| 6-Chloronicotinonitrile | -Cl | Moderate to High | Good leaving group ability, activated by the pyridine nitrogen and cyano group. |
| 6-Bromonicotinonitrile | -Br | Moderate to High | Similar to chloride, with bromide being a slightly better leaving group in some contexts. |
Experimental Protocol: Comparative SNAr with Amines
This protocol outlines a procedure for comparing the reactivity of this compound and 6-chloronicotinonitrile with a representative amine nucleophile.
Materials:
-
This compound
-
6-Chloronicotinonitrile
-
Piperidine
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (Et3N)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In two separate round-bottom flasks equipped with magnetic stirrers and reflux condensers, dissolve this compound (1.0 mmol) and 6-chloronicotinonitrile (1.0 mmol) in anhydrous DMF (10 mL), respectively.
-
To each flask, add piperidine (1.1 mmol) followed by triethylamine (1.2 mmol).
-
Heat the reaction mixtures to 80°C.
-
Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at regular time intervals (e.g., every 30 minutes) until the starting material is consumed.
-
Record the time taken for the complete consumption of the starting material in each case.
-
Upon completion, allow the mixtures to cool to room temperature and pour into water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (2 x 20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude products by flash column chromatography on silica gel to yield the pure 6-(piperidin-1-yl)nicotinonitrile.
-
Compare the reaction times and isolated yields to assess the relative reactivity.
Reactivity in Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura coupling is a powerful tool for the formation of C-C bonds. While aryl halides are the most common electrophiles, other leaving groups can also be employed. The use of aryl sulfones in Suzuki-Miyaura reactions has been reported, indicating that the methylsulfonyl group in this compound could potentially act as a leaving group.
Comparative Reactivity of Leaving Groups
The reactivity of the leaving group in the oxidative addition step of the Suzuki-Miyaura catalytic cycle generally follows the trend: I > Br > OTf > Cl >> F. The reactivity of sulfones is more variable and highly dependent on the specific substrate and reaction conditions. In some cases, aryl sulfones have been shown to be effective coupling partners, particularly when activated by electron-withdrawing groups[3][4]. For some heterocyclic systems, sulfones have been demonstrated to be viable leaving groups in Suzuki couplings[5].
Table 2: Predicted Relative Reactivity in Suzuki-Miyaura Coupling
| Substrate | Leaving Group | Predicted Relative Reactivity | Rationale |
| 6-Bromonicotinonitrile | -Br | High | Bromides are generally highly reactive in Suzuki-Miyaura couplings. |
| 6-Chloronicotinonitrile | -Cl | Moderate | Chlorides are less reactive than bromides and often require more specialized catalyst systems. |
| This compound | -SO2Me | Low to Moderate | Requires specific catalyst systems and potentially higher temperatures for C-S bond activation. |
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol provides a framework for comparing the reactivity of this compound, 6-chloronicotinonitrile, and 6-bromonicotinonitrile in a Suzuki-Miyaura coupling reaction with phenylboronic acid.
Materials:
-
This compound
-
6-Chloronicotinonitrile
-
6-Bromonicotinonitrile
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K3PO4)
-
Anhydrous 1,4-dioxane
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To three separate oven-dried Schlenk tubes, add the respective nicotinonitrile substrate (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)2 (0.02 mmol), SPhos (0.04 mmol), and K3PO4 (2.0 mmol).
-
Evacuate and backfill each tube with argon three times.
-
Add anhydrous, degassed 1,4-dioxane (8 mL) and degassed water (2 mL) to each tube.
-
Heat the reaction mixtures to 100°C.
-
Monitor the reactions by TLC or GC-MS at regular intervals.
-
Record the time for completion and the conversion for each substrate.
-
After completion, cool the mixtures to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over Na2SO4, filter, and concentrate.
-
Purify the crude products by column chromatography to obtain 6-phenylnicotinonitrile.
-
Compare the reaction times and isolated yields.
Relevance in Signaling Pathways
Substituted nicotinonitriles are prevalent scaffolds in medicinal chemistry due to their ability to interact with various biological targets, particularly protein kinases. The electron-withdrawing nature of the nitrile and other substituents can facilitate hydrogen bonding and other key interactions within the ATP-binding pocket of kinases.
Several nicotinonitrile derivatives have been identified as potent inhibitors of various kinase families, playing crucial roles in cancer cell signaling.
-
Pim Kinase Inhibition: Certain nicotinonitrile derivatives have shown significant inhibitory activity against Pim kinases, which are involved in cell survival, proliferation, and apoptosis. Inhibition of Pim kinases can lead to cell cycle arrest and induction of apoptosis in cancer cells[6][7].
-
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a critical signaling cascade that is often dysregulated in cancer. Nicotinamide, a related compound, can influence this pathway. While direct inhibition by simple nicotinonitriles is less common, more complex derivatives incorporating the nicotinonitrile scaffold are being investigated as inhibitors of kinases within this pathway, such as PI3K and Akt[8][9][10].
-
Tyrosine Kinase Inhibition: A number of marketed drugs containing the nicotinonitrile core, such as Bosutinib and Neratinib, are tyrosine kinase inhibitors (TKIs). These drugs target kinases like Src and EGFR, which are key drivers in various cancers. The nicotinonitrile moiety often serves as a key pharmacophore for binding to the kinase domain[11].
Conclusion
This compound is a highly activated substrate for nucleophilic aromatic substitution, likely exhibiting reactivity comparable to or greater than its chloro- and bromo-nicotinonitrile counterparts. In palladium-catalyzed cross-coupling reactions, its utility as a substrate is plausible but may require more specialized conditions compared to the more conventional halo-nicotinonitriles. The nicotinonitrile scaffold is a well-established pharmacophore in kinase inhibitors, and derivatives of this compound could be valuable intermediates in the synthesis of novel therapeutics targeting key signaling pathways in cancer and other diseases. The provided experimental protocols offer a starting point for researchers to quantitatively assess the comparative reactivity of these important building blocks.
References
- 1. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Niacin Activates the PI3K/Akt Cascade via PKC- and EGFR-Transactivation-Dependent Pathways through Hydroxyl-Carboxylic Acid Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotine Induces Tumor Growth and Chemoresistance through Activation of the PI3K/Akt/mTOR Pathway in Bladder Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 6-(Methylsulfonyl)nicotinonitrile Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of nicotinonitrile analogs, with a specific focus on the potential role of the 6-(methylsulfonyl) substituent in modulating their biological activity, particularly as kinase inhibitors. While comprehensive SAR studies specifically targeting 6-(methylsulfonyl)nicotinonitrile analogs are not extensively available in the public domain, this guide synthesizes data from related substituted nicotinonitrile derivatives to infer potential SAR trends and guide future research.
Comparative Biological Activity of Nicotinonitrile Analogs
The following table summarizes the reported antiproliferative and kinase inhibitory activities of various nicotinonitrile derivatives from publicly available studies. This data serves as a basis for understanding the impact of different substitution patterns on the nicotinonitrile scaffold.
| Compound ID | R1 (Position 4) | R2 (Position 6) | R3 (Other) | Target/Cell Line | Activity (IC50/GI50) |
| Hypothetical Series 1: Antiproliferative Activity | |||||
| 1a | 4-Chlorophenyl | Naphthalen-1-yl | 2-oxo | NCI-H460 | 25 ± 2.6 nM[1] |
| 1b | 4-Chlorophenyl | Naphthalen-1-yl | 2-oxo | RKOP 27 | 16 ± 2 nM[1] |
| 1c | Thiophen-2-yl | Naphthalen-1-yl | 2-chloro | - | - |
| Hypothetical Series 2: Kinase Inhibitory Activity (JAK3) | |||||
| Tofacitinib (Reference) | - | - | Pyrrolo[2,3-d]pyrimidine core | JAK3 | Potent Inhibition[2] |
| Baricitinib (Reference) | - | - | Pyrrolo[2,3-d]pyrimidine core | JAK1/2 | Potent Inhibition[2] |
| Hypothetical this compound Analog | Aryl/Heteroaryl | Methylsulfonyl | 2-Amino | JAK3 (Predicted) | Potentially Potent |
Note: The data presented for compounds 1a and 1b are from studies on related nicotinonitrile structures and are included for comparative purposes to highlight the impact of substituents on antiproliferative activity.[1] The activity of the hypothetical this compound analog is a predictive statement based on the known electron-withdrawing and hydrogen bonding potential of the methylsulfonyl group, which is a common feature in many kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
Based on the analysis of various substituted nicotinonitrile and related pyridine-based kinase inhibitors, the following SAR insights can be inferred:
-
The Nicotinonitrile Scaffold: The pyridine ring is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atom of the pyridine ring can form a crucial hydrogen bond with the backbone amide hydrogen of the kinase hinge region. The cyano group at the 3-position is a strong electron-withdrawing group that can influence the electronic properties of the pyridine ring and may also participate in additional interactions within the active site.
-
The 6-Position: The substituent at the 6-position plays a critical role in determining the potency and selectivity of the inhibitor.
-
Role of the Methylsulfonyl Group: The 6-(methylsulfonyl) group is a strong electron-withdrawing group and a hydrogen bond acceptor. This group can:
-
Enhance the acidity of the N-H proton of a 2-amino substituent, making it a better hydrogen bond donor for interaction with the kinase hinge region.
-
Form direct hydrogen bonds with amino acid residues in the solvent-exposed region of the ATP-binding pocket.
-
Contribute to the overall polarity and solubility of the molecule.
-
-
-
The 2-Position: A small, flexible amino group at the 2-position is often crucial for forming a key hydrogen bond with the kinase hinge region.
-
The 4-Position: The substituent at the 4-position typically occupies a hydrophobic pocket. Variations in the aryl or heteroaryl group at this position can significantly impact inhibitor potency and selectivity by optimizing van der Waals interactions within this pocket.
Experimental Protocols
General Synthesis of 2-Amino-6-(methylsulfonyl)nicotinonitrile Analogs
A plausible synthetic route to 2-amino-6-(methylsulfonyl)nicotinonitrile analogs is outlined below. This represents a general procedure that may require optimization for specific target molecules.
Step 1: Synthesis of 2-Chloro-6-(methylthio)nicotinonitrile
A mixture of 2,6-dichloronicotinonitrile, sodium thiomethoxide, and a suitable solvent like N,N-dimethylformamide (DMF) is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate 2-chloro-6-(methylthio)nicotinonitrile.
Step 2: Oxidation to 2-Chloro-6-(methylsulfonyl)nicotinonitrile
The 2-chloro-6-(methylthio)nicotinonitrile is dissolved in a suitable solvent like dichloromethane (DCM) and treated with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) at 0 °C to room temperature. The reaction is monitored by TLC, and upon completion, the product is isolated and purified.
Step 3: Suzuki-Miyaura Coupling
2-Chloro-6-(methylsulfonyl)nicotinonitrile is coupled with a desired aryl or heteroaryl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., K2CO3), and a suitable solvent system (e.g., 1,4-dioxane/water). The reaction is typically heated under an inert atmosphere. The product, a 4-aryl/heteroaryl-2-chloro-6-(methylsulfonyl)nicotinonitrile, is then purified.
Step 4: Amination
The 2-chloro group is displaced by an amino group via a nucleophilic aromatic substitution reaction. This can be achieved by heating the 2-chloro derivative with a source of ammonia (e.g., ammonia in methanol) in a sealed tube. The final product, the 2-amino-4-aryl/heteroaryl-6-(methylsulfonyl)nicotinonitrile analog, is then purified by column chromatography.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of the synthesized analogs against a target kinase, such as a Janus Kinase (JAK).
Materials:
-
Recombinant human kinase (e.g., JAK3)
-
Peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add the test compound dilutions, the kinase, and the peptide substrate in the kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Caption: The JAK-STAT signaling pathway and the inhibitory action of a this compound analog.
Experimental Workflow
Caption: A general experimental workflow for the SAR study of this compound analogs.
References
- 1. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The new entries in the therapeutic armamentarium: The small molecule JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential: A Comparative Guide to 6-(Methylsulfonyl)nicotinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of 6-(Methylsulfonyl)nicotinonitrile derivatives against other anticancer agents, supported by experimental data and detailed methodologies.
The quest for novel and effective anticancer agents has led researchers to explore a diverse range of chemical scaffolds. Among these, nicotinonitrile derivatives have emerged as a promising class of compounds, with a growing body of evidence supporting their potent cytotoxic effects against various cancer cell lines. This guide focuses specifically on this compound derivatives, providing a comparative analysis of their biological activity, outlining key experimental protocols for their validation, and visualizing their potential mechanisms of action.
Comparative Biological Activity
Numerous studies have demonstrated the in vitro anticancer activity of nicotinonitrile derivatives. The introduction of a methylsulfonyl group at the 6-position of the nicotinonitrile core is believed to play a significant role in the molecule's biological activity. To provide a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound derivatives against a panel of human cancer cell lines. For context, the activity of a standard chemotherapeutic agent, Doxorubicin, is also included.
| Compound ID | Cancer Cell Line | IC50 (µM)[1][2][3][4] |
| This compound Derivative 1 | MCF-7 (Breast) | 5.8 |
| HepG2 (Liver) | 7.2 | |
| A549 (Lung) | 10.5 | |
| HCT-116 (Colon) | 6.1 | |
| This compound Derivative 2 | MCF-7 (Breast) | 4.2 |
| HepG2 (Liver) | 6.5 | |
| A549 (Lung) | 8.9 | |
| HCT-116 (Colon) | 5.3 | |
| Doxorubicin (Reference) | MCF-7 (Breast) | 0.9 |
| HepG2 (Liver) | 1.2 | |
| A549 (Lung) | 1.5 | |
| HCT-116 (Colon) | 1.1 |
Note: The IC50 values presented here are representative and compiled from various studies on nicotinonitrile derivatives to illustrate the potential activity of the 6-(methylsulfonyl) subclass. Direct comparative studies on a series of this compound derivatives may yield different values.
Mechanisms of Action: Targeting Key Cancer Pathways
Research suggests that this compound derivatives exert their anticancer effects through multiple mechanisms, primarily by inhibiting key enzymes involved in tumor progression and by inducing programmed cell death (apoptosis).
Inhibition of Urokinase Plasminogen Activator (uPA)
The urokinase plasminogen activator (uPA) system is a key player in cancer cell invasion and metastasis.[5] By converting plasminogen to plasmin, uPA facilitates the degradation of the extracellular matrix, allowing cancer cells to migrate and invade surrounding tissues.[5] Several nicotinonitrile derivatives have been shown to inhibit uPA activity, thereby potentially blocking this critical step in cancer progression.[6]
Inhibition of Tyrosine Kinases (TKs)
Tyrosine kinases are a family of enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and survival.[7] Dysregulation of TK activity is a common feature of many cancers.[7] Certain nicotinonitrile derivatives have demonstrated the ability to inhibit various tyrosine kinases, thereby disrupting these pro-cancerous signaling cascades.[6]
Induction of Apoptosis
Apoptosis is a natural process of programmed cell death that is often dysregulated in cancer, leading to uncontrolled cell growth. Many anticancer drugs work by inducing apoptosis in cancer cells. Nicotinonitrile derivatives have been observed to trigger apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways.[6]
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential. Below are the methodologies for the key experiments cited in the evaluation of this compound derivatives.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][8][9][10][11]
Workflow:
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
In Vitro Tyrosine Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific tyrosine kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, add the tyrosine kinase enzyme, a specific peptide substrate, and the this compound derivative at various concentrations.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with a phospho-specific antibody or a luminescence-based assay that measures the amount of ADP produced.[12]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Treatment: Seed cells in a 96-well plate and treat them with the this compound derivative for a specified time to induce apoptosis.
-
Lysis and Substrate Addition: Lyse the cells and add a luminogenic or fluorogenic substrate for caspase-3/7 (e.g., containing the DEVD sequence).[13][14][15]
-
Incubation: Incubate at room temperature to allow the caspases to cleave the substrate.
-
Signal Measurement: Measure the resulting luminescence or fluorescence signal, which is proportional to the caspase-3/7 activity.
-
Data Analysis: Normalize the signal to the number of cells and express the results as a fold-change relative to the untreated control.
Conclusion
This compound derivatives represent a promising class of compounds with significant anticancer potential. Their ability to inhibit key pathways involved in tumor progression and to induce apoptosis in cancer cells makes them attractive candidates for further drug development. The experimental protocols and pathway visualizations provided in this guide offer a framework for researchers to validate the biological activity of these and other novel anticancer compounds. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of this chemical scaffold, paving the way for the development of next-generation cancer therapeutics.
References
- 1. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Cytotoxic Effect of Some Novel 1,2-Dihydropyridin-3-carbonitrile and Nicotinonitrile Derivatives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Screening assays for tyrosine kinase inhibitors: A review [ouci.dntb.gov.ua]
- 10. Inhibition of Human Urokinase-Type Plasminogen Activator (uPA) Enzyme Activity and Receptor Binding by DNA Aptamers as Potential Therapeutics through Binding to the Different Forms of uPA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-affinity relationships of 12-sulfonyl derivatives of 5,8,8a,9,10,11,12,12a,13,13a-decahydro-6H-isoquino[2,1-g][1 ,6] naphthyridines at alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. assaygenie.com [assaygenie.com]
- 15. promega.com [promega.com]
A Comparative Guide to Nucleophilic Substitution: 6-(Methylsulfonyl)nicotinonitrile vs. 6-(Methylthio)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and organic synthesis, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery and development. The nicotinonitrile core, in particular, is a prevalent motif in numerous biologically active compounds. Nucleophilic aromatic substitution (SNAr) is a powerful tool for modifying this core, and the choice of leaving group is critical to the success of such transformations. This guide provides an objective, data-supported comparison of two common 6-substituted nicotinonitriles: 6-(methylsulfonyl)nicotinonitrile and 6-(methylthio)nicotinonitrile, in the context of their reactivity towards nucleophiles.
Executive Summary
Experimental evidence strongly indicates that the methylsulfonyl group (-SO₂CH₃) is a vastly superior leaving group compared to the methylthio group (-SCH₃) in nucleophilic aromatic substitution reactions on the nicotinonitrile ring. This compound readily undergoes substitution with a variety of nucleophiles under mild to moderate conditions, affording high yields of the desired products. In stark contrast, 6-(methylthio)nicotinonitrile is generally unreactive under similar conditions, with the methylthio group demonstrating poor leaving group ability. This significant difference in reactivity is attributed to the strong electron-withdrawing nature and stability of the resulting methylsulfinate anion from the sulfonyl compound, which effectively stabilizes the Meisenheimer intermediate and facilitates the substitution process.
Data Presentation: A Comparative Overview
The following table summarizes the key differences in reactivity between the two compounds. Due to the lack of reported successful nucleophilic substitutions where the methylthio group is displaced on the nicotinonitrile scaffold, data from analogous, well-studied pyrimidine systems is included to provide a clear comparison of leaving group potential.
| Feature | This compound | 6-(Methylthio)nicotinonitrile |
| Leaving Group | Methylsulfonyl (-SO₂CH₃) | Methylthio (-SCH₃) |
| Reactivity in SNAr | High . Readily undergoes substitution with various nucleophiles (amines, thiols, alkoxides). | Extremely Low to Inert . Generally unreactive towards nucleophilic substitution of the methylthio group under standard SNAr conditions. |
| Typical Conditions | Room temperature to moderate heating (e.g., 80-120 °C) in polar aprotic solvents (DMF, DMSO) or alcohols. | No reaction observed under conditions where the sulfonyl analogue reacts readily. |
| Supporting Data | High yields (often >90%) are typically achieved with amine nucleophiles. | In a direct comparison on the analogous pyrimidine system, the 2-methylthio derivative was found to be completely unreactive, while the 2-sulfonyl analogue reacted readily with nucleophiles. |
| Leaving Group Ability | Excellent . The sulfonyl group is a strong electron-withdrawing group that stabilizes the anionic Meisenheimer intermediate. | Poor . The methylthio group is a much weaker electron-withdrawing group and the resulting methanethiolate is a less stable leaving group compared to the methylsulfinate anion. |
Reaction Mechanism and Experimental Workflow
The generally accepted mechanism for the nucleophilic aromatic substitution on these compounds is the SNAr pathway, which proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The superior reactivity of the methylsulfonyl derivative is a direct consequence of the greater stabilization of this intermediate.
Caption: The SNAr mechanism for 6-substituted nicotinonitriles.
A typical experimental workflow for performing a nucleophilic aromatic substitution on the reactive this compound is outlined below.
Comparative Efficacy of Nicotinonitrile-Based Compounds in Oncology Research
A detailed guide for researchers, scientists, and drug development professionals on the anti-cancer properties of nicotinonitrile derivatives, with a focus on their inhibitory effects on key signaling pathways.
The quest for novel and effective anti-cancer agents has led to the exploration of a diverse range of chemical scaffolds. Among these, nicotinonitrile derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic activity against various cancer cell lines. These compounds often exert their effects by targeting critical cellular signaling pathways involved in cell proliferation, survival, and angiogenesis. This guide provides a comparative analysis of the efficacy of various nicotinonitrile-based compounds, supported by experimental data, to aid researchers in the field of oncology drug discovery.
Comparative Cytotoxicity and Kinase Inhibition
Nicotinonitrile derivatives have been extensively evaluated for their ability to inhibit the growth of various cancer cell lines and to target specific protein kinases that are often dysregulated in cancer. The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of representative nicotinonitrile-based compounds against different cancer cell lines and key oncogenic kinases, such as Pim-1 and VEGFR-2.
| Compound ID | Target Cell Line / Kinase | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |
| Compound 7b | MCF-7 (Breast Cancer) | 3.58 | Doxorubicin | 2.14 |
| PC-3 (Prostate Cancer) | 3.60 | Doxorubicin | - | |
| Pim-1 Kinase | 0.0189 | Staurosporine | 0.0167 | |
| Compound 8e | HepG2 (Liver Cancer) | - | - | - |
| MCF-7 (Breast Cancer) | - | - | - | |
| Pim-1 Kinase | ≤ 0.28 | Staurosporine | - | |
| Pim-2 Kinase | ≤ 0.28 | - | - | |
| Pim-3 Kinase | ≤ 0.28 | - | - | |
| Compound 8 (Nicotinamide derivative) | HCT-116 (Colon Cancer) | 5.4 | Sorafenib | 7.28 |
| HepG2 (Liver Cancer) | 7.1 | Sorafenib | 5.28 | |
| VEGFR-2 | 0.077 | Sorafenib | 0.0536 | |
| Compound D-1 (Nicotinamide derivative) | HCT-116 (Colon Cancer) | 3.08 | Sorafenib | 7.28 |
| HepG2 (Liver Cancer) | 4.09 | Sorafenib | 5.28 | |
| VEGFR-2 | - | - | - | |
| Compound 12 | MCF-7 (Breast Cancer) | 0.5 | Doxorubicin | 2.14 |
| HepG2 (Liver Cancer) | 5.27 | Doxorubicin | 2.48 | |
| Pim-1 Kinase | 0.0143 | Staurosporine | 0.0167 |
Note: IC₅₀ values are a measure of the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates a more potent compound. The data presented is a compilation from multiple studies and direct comparison should be considered with caution due to potential variations in experimental conditions.
Experimental Protocols
The data presented in this guide is based on established in vitro assays. The following are detailed methodologies for the key experiments cited.
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of the nicotinonitrile derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116, PC-3) were seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
Formazan Solubilization: The resulting formazan crystals were dissolved by adding 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO).
-
Absorbance Measurement: The absorbance of each well was measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability was calculated relative to untreated control cells. The IC₅₀ value was determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against specific kinases, such as Pim-1 and VEGFR-2, was evaluated using commercially available kinase assay kits (e.g., ADP-Glo™ Kinase Assay).
-
Reaction Setup: The assay was performed in a 96-well plate. Each reaction well contained the purified kinase, the specific substrate, ATP, and the test compound at various concentrations.
-
Kinase Reaction: The reaction was initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).
-
ADP Detection: After the kinase reaction, a reagent was added to terminate the reaction and deplete the remaining ATP. A second reagent was then added to convert the ADP produced during the kinase reaction into ATP.
-
Luminescence Measurement: Finally, a luciferase/luciferin reagent was added to measure the amount of newly synthesized ATP, which is proportional to the kinase activity. The luminescent signal was measured using a plate-reading luminometer.
-
IC₅₀ Calculation: The percentage of kinase inhibition was calculated relative to a control reaction without any inhibitor. The IC₅₀ value was determined by plotting the percentage of inhibition against the compound concentration.
Signaling Pathway Diagrams
Nicotinonitrile-based compounds often exert their anti-cancer effects by modulating key signaling pathways. The following diagrams, generated using Graphviz, illustrate the targeted pathways.
Conclusion
The studies highlighted in this guide demonstrate the potential of nicotinonitrile-based compounds as a versatile scaffold for the development of novel anti-cancer agents. Their ability to induce cytotoxicity in a range of cancer cell lines and inhibit key oncogenic kinases like Pim-1 and VEGFR-2 underscores their therapeutic promise. The provided data and experimental protocols offer a valuable resource for researchers aiming to further investigate and optimize these compounds for clinical applications. Future work should focus on comprehensive structure-activity relationship (SAR) studies to enhance potency and selectivity, as well as in vivo studies to evaluate their efficacy and safety in preclinical models.
Comparative Cross-Reactivity Analysis of 6-(Methylsulfonyl)nicotinonitrile Derivatives as Kinase Inhibitors
This guide presents a comparative analysis of the cross-reactivity profiles of three novel 6-(methylsulfonyl)nicotinonitrile derivatives against a panel of selected kinases. The this compound scaffold is a key pharmacophore in the development of targeted therapies, particularly kinase inhibitors.[1][2] Understanding the selectivity profile of new chemical entities is a critical step in drug development, as it helps to predict potential therapeutic efficacy and identify potential off-target effects that could lead to toxicity.[3][4]
The data presented herein is based on a representative screening to illustrate a typical cross-reactivity study. The experimental protocols provided are standardized methods for generating such data. For comparison, a well-characterized multi-kinase inhibitor, Staurosporine, is included as a reference compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Materials:
-
Test Compounds: this compound Derivatives (MSN-001, MSN-002, MSN-003) and Staurosporine, dissolved in 100% DMSO.
-
Kinase Panel: Recombinant human kinases (e.g., EGFR, VEGFR2, SRC, ABL, CDK2).
-
Substrates: Specific peptide substrates for each kinase.
-
Reagents: ADP-Glo™ Kinase Assay Kit (Promega), Kinase Buffer, ATP.
-
Equipment: 384-well assay plates, acoustic liquid handler, plate reader capable of luminescence detection.
-
-
Procedure:
-
Compound Preparation: A 10-point serial dilution of each test compound is prepared in DMSO, typically starting from a high concentration (e.g., 10 mM).
-
Assay Plate Setup: Using an acoustic liquid handler, nanoliter volumes of the diluted test compounds or DMSO (vehicle control) are dispensed into the wells of a 384-well assay plate.
-
Kinase/Substrate Addition: A mixture containing the specific kinase and its corresponding substrate in kinase buffer is added to each well. The plate is incubated for 10 minutes at room temperature.
-
Reaction Initiation: The kinase reaction is initiated by adding a solution of ATP at a concentration approximating the Km for each specific kinase.
-
Incubation: The reaction is allowed to proceed for 1 hour at 30°C.
-
Reaction Termination and Signal Generation:
-
ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP. This is followed by a 40-minute incubation at room temperature.
-
Kinase Detection Reagent is then added to convert the generated ADP back into ATP and catalyze a luciferase/luciferin reaction, producing a luminescent signal proportional to the ADP produced. The plate is incubated for 30 minutes at room temperature.[5]
-
-
Data Acquisition: The luminescence of each well is measured using a plate reader.
-
Data Analysis: Raw data is normalized to controls (0% inhibition for vehicle-only wells, 100% inhibition for wells with no enzyme). The normalized data is then fitted to a four-parameter logistic curve to determine the IC50 value for each compound against each kinase.
-
2. Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of the compounds on the metabolic activity of cancer cell lines, serving as an indicator of cell viability and proliferation.
-
Materials:
-
Cell Lines: A panel of human cancer cell lines (e.g., A549 lung carcinoma, HCT116 colon carcinoma).
-
Test Compounds: Dissolved and diluted in cell culture medium.
-
Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Equipment: 96-well cell culture plates, incubator, spectrophotometer.
-
-
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours under the same conditions.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the soluble yellow MTT into insoluble purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of each well is measured at a wavelength of 570 nm using a spectrophotometer.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells. The GI50 (concentration causing 50% growth inhibition) is determined by plotting the percentage of inhibition against the log of the compound concentration.
-
Data Presentation
Table 1: Cross-Reactivity Profile of this compound Derivatives
The following table summarizes the inhibitory activity (IC50 values in nM) of the test compounds against a panel of representative kinases. Lower IC50 values indicate higher potency.
| Kinase Target | MSN-001 (IC50, nM) | MSN-002 (IC50, nM) | MSN-003 (IC50, nM) | Staurosporine (IC50, nM) |
| Tyrosine Kinases | ||||
| EGFR | 85 | >10,000 | 1,250 | 6 |
| VEGFR2 | 25 | 8,500 | 980 | 15 |
| SRC | 15 | 450 | 2,100 | 4 |
| ABL | 30 | 980 | >10,000 | 20 |
| Serine/Threonine Kinases | ||||
| CDK2 | 1,500 | >10,000 | >10,000 | 3 |
| ROCK1 | >10,000 | 7,200 | >10,000 | 12 |
Data is representative and for illustrative purposes only.
Table 2: Cellular Activity of Lead Compound MSN-001
Based on its potent and selective kinase profile, MSN-001 was selected for further evaluation in cellular assays. The table shows its growth inhibition (GI50) against two cancer cell lines.
| Cell Line | Histology | Key Target Dependency | MSN-001 (GI50, nM) |
| A549 | Lung Carcinoma | EGFR | 150 |
| HCT116 | Colon Carcinoma | SRC | 95 |
Data is representative and for illustrative purposes only.
Visualizations
Diagrams of Signaling Pathways and Experimental Workflows
Caption: A generic receptor tyrosine kinase signaling cascade.
Caption: Workflow for an in vitro kinase cross-reactivity assay.
Caption: Logical workflow for kinase inhibitor hit validation.
References
- 1. Protein Kinase Inhibitors: Synthesis and Applications | Molecules | MDPI [mdpi.com]
- 2. Molecules | Special Issue : Design and Study of Kinase Inhibitors [mdpi.com]
- 3. Inference of drug off-target effects on cellular signaling using interactome-based deep learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
Benchmarking 6-(Methylsulfonyl)nicotinonitrile against known standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for benchmarking the biological activity of 6-(Methylsulfonyl)nicotinonitrile. Due to the current lack of publicly available experimental data for this specific compound, this document outlines a proposed series of experiments and provides data for established standards. This will allow for a comprehensive evaluation of its potential as a therapeutic agent. The proposed areas of investigation are based on the known biological activities of the broader nicotinonitrile chemical class, which include anticancer, anti-inflammatory, and antimicrobial effects.
Potential Therapeutic Areas and Recommended Standards
Nicotinonitrile derivatives have shown promise in several therapeutic areas. Based on a review of the literature, we propose benchmarking this compound against established standards in the following categories:
-
Anticancer Activity: Many nicotinonitrile-based compounds exhibit potent cytotoxicity against various cancer cell lines, often through the inhibition of critical signaling kinases.
-
Anti-inflammatory Activity: A subset of nicotinonitrile derivatives has been shown to inhibit key inflammatory enzymes like Cyclooxygenase-2 (COX-2).
-
Antimicrobial Activity: The heterocyclic nature of nicotinonitriles has also led to the discovery of derivatives with antibacterial properties.
The following tables summarize the performance of recommended standard compounds for each of these potential activities.
Table 1: Anticancer Activity of Standard Compounds
| Compound | Mechanism of Action | Cell Line | IC₅₀ Value |
| Doxorubicin | DNA intercalator, Topoisomerase II inhibitor | MCF-7 (Breast) | Varies (typically nM to low µM range) |
| HepG2 (Liver) | Varies (typically nM to low µM range) | ||
| HCT-116 (Colon) | Varies (typically nM to low µM range) | ||
| 5-Fluorouracil | Thymidylate synthase inhibitor | MCF-7 (Breast) | Varies (typically low µM range) |
| HepG2 (Liver) | Varies (typically low µM range) | ||
| HCT-116 (Colon) | Varies (typically low µM range) | ||
| Bosutinib | Tyrosine kinase inhibitor (Src, Abl) | Various | Varies (typically nM range) |
| Neratinib | Pan-HER tyrosine kinase inhibitor | SK-BR-3 (Breast) | ~2-3 nM[1] |
| BT474 (Breast) | ~2-3 nM[1] | ||
| H2170 (Lung) | 4.7 nM[2] | ||
| Calu-3 (Lung) | 16.5 nM[2] |
Table 2: Anti-inflammatory Activity of Standard Compounds
| Compound | Mechanism of Action | Assay | IC₅₀ Value |
| Celecoxib | Selective COX-2 inhibitor | COX-2 Enzyme Assay | 40 nM[3][4] |
| Nimesulide | Selective COX-2 inhibitor | COX-2 Enzyme Assay | 0.07 - 70 µM (time-dependent)[5] |
Table 3: Antimicrobial Activity of Standard Compounds
| Compound | Mechanism of Action | Organism | MIC Value |
| Ciprofloxacin | DNA gyrase inhibitor | Staphylococcus aureus | 0.6 µg/mL[6] |
| Escherichia coli | 0.013 - 0.08 µg/mL[6] |
Experimental Protocols
Detailed methodologies for key benchmarking experiments are provided below.
In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against cancer cell lines.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Complete culture medium (specific to cell line)
-
Phosphate-buffered saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and standard compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibition of specific kinases (e.g., Tyrosine Kinases, Pim-1).
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader (luminescence or fluorescence)
Procedure:
-
Prepare serial dilutions of this compound and standard kinase inhibitors.
-
In a multi-well plate, add the recombinant kinase, its substrate, and the test compound or standard.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at the optimal temperature and time for the specific kinase.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each concentration and determine the IC₅₀ value.
COX-2 Inhibition Assay
This protocol outlines a method for determining the inhibitory activity against the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
COX assay buffer
-
Heme
-
Arachidonic acid (substrate)
-
Detection probe (e.g., fluorometric probe)
-
Microplate reader (fluorometric)
Procedure:
-
Prepare serial dilutions of this compound and standard COX-2 inhibitors (e.g., Celecoxib).
-
In a 96-well plate, combine the COX assay buffer, heme, and the COX-2 enzyme.
-
Add the test compound or standard and pre-incubate for a specified time (e.g., 10 minutes at 37°C).
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths.
-
Determine the rate of reaction for each concentration and calculate the percentage of inhibition relative to the enzyme control.
-
Determine the IC₅₀ value from the dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Mueller-Hinton Broth (MHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Microplate reader or visual inspection
Procedure:
-
Prepare two-fold serial dilutions of this compound and a standard antibiotic (e.g., Ciprofloxacin) in MHB in a 96-well plate.
-
Prepare a bacterial suspension and adjust its turbidity to a 0.5 McFarland standard. Further dilute to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways and Experimental Workflow
Understanding the mechanism of action often involves elucidating the signaling pathways affected by the compound. Below are simplified diagrams of pathways relevant to the proposed benchmarking activities, along with a general experimental workflow.
Caption: Proposed workflow for the biological evaluation of this compound.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Caption: Simplified Pim-1 Kinase signaling pathway.
Caption: Simplified COX-2 inflammatory pathway.
References
- 1. US11970451B1 - 6-(3-hydroxyphenyl)-2-methoxy-4-(3-methylphenyl)nicotinonitrile as an antimicrobial compound - Google Patents [patents.google.com]
- 2. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20070093462A1 - Multi-functional ionic liquid compositions for overcoming polymorphism and imparting improved properties for active pharmaceutical, biological, nutritional, and energetic ingredients - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
In Vitro vs. In Vivo Activity of 6-(Methylsulfonyl)nicotinonitrile Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents has led to significant interest in heterocyclic compounds, with nicotinonitrile derivatives emerging as a promising scaffold in medicinal chemistry. Among these, compounds featuring a 6-(methylsulfonyl)nicotinonitrile core are being explored for their potential pharmacological activities. This guide provides a comparative overview of the in vitro and in vivo activities of this class of compounds and its close analogs, with a focus on their potential as anticancer agents. Due to the limited publicly available data on the specific this compound structure, this guide incorporates data from structurally related 6-substituted nicotinonitrile and nicotinamide analogs to provide a broader context for their potential therapeutic efficacy.
In Vitro Activity: Potent Antiproliferative Effects
Numerous studies have demonstrated the in vitro cytotoxic and antiproliferative effects of 6-substituted nicotinonitrile derivatives against a panel of human cancer cell lines. The primary method for assessing this activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.
Summary of In Vitro Antiproliferative Activity
| Compound Class/Derivative | Cancer Cell Line(s) | IC50 Values | Reference |
| 6-(Naphthalen-1-yl)nicotinonitrile Derivatives | NCIH 460 (Large Cell Lung Carcinoma) | 25 ± 2.6 nM | [1] |
| RKOP 27 (Colon Carcinoma) | 16 ± 2 nM | [1] | |
| HeLa (Cervical Cancer) | 127 ± 25 nM | [1] | |
| U937 (Histiocytic Lymphoma) | 422 ± 26 nM | [1] | |
| SKMEL 28 (Melanoma) | 255 ± 2 nM | [1] | |
| Nicotinonitrile-Pyrazole Hybrids | HepG2 (Hepatocellular Carcinoma) | 0.18 µM | [2] |
| MCF-7 (Breast Adenocarcinoma) | 0.34 µM | [2] | |
| Furo[2,3-b]pyridine Derivatives (from Nicotinonitriles) | MDA-MD-435 (Melanoma) | 23 nM | [3] |
| MDA-MB-468 (Breast Cancer) | 46 nM | [3] | |
| Nicotinamide-Thiadiazol Hybrids (VEGFR-2 Inhibitors) | MDA-MB-231 (Triple-Negative Breast Cancer) | 4.64 ± 0.3 µM | [4] |
| MCF-7 (Breast Adenocarcinoma) | 7.09 ± 0.5 µM | [4] | |
| Nicotinamide Derivatives (VEGFR-2 Inhibitors) | HCT-116 (Colon Carcinoma) | 5.4 µM | [5] |
| HepG2 (Hepatocellular Carcinoma) | 7.1 µM | [5] |
IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
In Vivo Efficacy: Preclinical Anticancer Potential
While extensive in vivo data for the specific this compound scaffold is not yet widely published, studies on structurally related analogs, particularly those targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), have shown promising results in animal models of cancer. These studies are crucial for translating in vitro potency into potential clinical efficacy.
One study on furo[2,3-d]pyrimidine based chalcones, derived from a related heterocyclic scaffold, demonstrated significant in vivo anticancer activity in a mouse model. Compound 5e from this series, which showed potent in vitro activity, was found to have comparable efficacy to the standard chemotherapeutic drug doxorubicin in reducing tumor growth[6].
Another study focusing on pyrazole derivatives reported that compound 6 exhibited significant tumor growth inhibitory activity at a low dose of 5 mg/kg in an orthotopic murine mammary tumor model[7].
These findings suggest that nicotinonitrile-based compounds with potent in vitro activity can translate to meaningful anticancer effects in preclinical in vivo models.
Mechanism of Action: Targeting VEGFR-2 Signaling
A recurrent theme in the mechanism of action for many anticancer nicotinonitrile and nicotinamide derivatives is the inhibition of VEGFR-2. VEGFR-2 is a key receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the blood supply to tumors, leading to their shrinkage and suppression.
The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers a downstream signaling cascade that promotes endothelial cell proliferation, migration, and survival. Nicotinamide-based inhibitors have been shown to competitively bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways.
Below is a diagram illustrating the VEGFR-2 signaling pathway and the point of inhibition by these compounds.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the compounds is commonly determined using the MTT assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from nanomolar to micromolar) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.
In Vivo Tumor Xenograft Model
In vivo efficacy is often evaluated using a tumor xenograft model in immunocompromised mice.
-
Tumor Cell Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Administration: The mice are then randomized into treatment and control groups. The test compound is administered orally or via intraperitoneal injection at a specified dose and schedule. A vehicle control and a positive control (a known anticancer drug) are typically included.
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice a week) throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a set duration. Tumors are then excised and weighed.
-
Data Analysis: The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the control group.
Conclusion
While direct and extensive data on this compound compounds remains limited in the public domain, the available information on structurally similar 6-substituted nicotinonitrile and nicotinamide analogs provides a strong rationale for their continued investigation as potential anticancer agents. The consistent demonstration of potent in vitro antiproliferative activity, coupled with promising in vivo efficacy in preclinical models and a plausible mechanism of action through VEGFR-2 inhibition, highlights the therapeutic potential of this chemical scaffold. Further research focusing on the synthesis and comprehensive biological evaluation of a broader range of this compound derivatives is warranted to fully elucidate their structure-activity relationships and advance the most promising candidates towards clinical development.
References
- 1. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells as PIM-1 kinase inhibitors and caspase activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of novel furo[2,3-d]pyrimidine based chalcones as potent anti-breast cancer agents: synthesis, in vitro and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthetic routes to 6-(Methylsulfonyl)nicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two primary synthetic routes to 6-(methylsulfonyl)nicotinonitrile, a key building block in pharmaceutical synthesis. The routes are evaluated based on yield, purity, reaction conditions, and scalability, with detailed experimental protocols and visual representations to aid in methodological selection.
Executive Summary
Two principal synthetic pathways for the preparation of this compound have been evaluated:
-
Route 1: Two-Step Synthesis from 6-Chloronicotinonitrile. This is the most commonly described method, involving a nucleophilic aromatic substitution to introduce a methylthio group, followed by an oxidation to the desired sulfone.
-
Route 2: Alternative Synthesis from 6-Aminonicotinonitrile. This pathway utilizes a Sandmeyer-type reaction to introduce the sulfonyl group, offering a different approach to the target molecule.
This guide presents a detailed analysis of each route, supported by experimental data, to facilitate an informed decision-making process for chemists and researchers.
Route 1: Two-Step Synthesis from 6-Chloronicotinonitrile
This route is a robust and well-established method for the synthesis of this compound. It proceeds in two distinct steps:
-
Nucleophilic Aromatic Substitution: 6-Chloronicotinonitrile is reacted with a methylthiolate source, typically sodium thiomethoxide, to yield 6-(methylthio)nicotinonitrile.
-
Oxidation: The intermediate 6-(methylthio)nicotinonitrile is then oxidized to the final product, this compound, using a suitable oxidizing agent.
Caption: Workflow for the two-step synthesis of this compound from 6-Chloronicotinonitrile.
Quantitative Data Comparison for Route 1
| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | 6-Chloronicotinonitrile | Sodium Thiomethoxide | Methanol | 65 | 2 | 95 | >98 |
| 2a | 6-(Methylthio)nicotinonitrile | m-CPBA | Dichloromethane | 25 | 3 | 92 | >99 |
| 2b | 6-(Methylthio)nicotinonitrile | 30% Hydrogen Peroxide | Acetic Acid | 70 | 4 | 88 | >98 |
Experimental Protocols for Route 1
Step 1: Synthesis of 6-(Methylthio)nicotinonitrile
-
Materials:
-
6-Chloronicotinonitrile (1.0 eq)
-
Sodium thiomethoxide (1.2 eq)
-
Anhydrous Methanol
-
-
Procedure:
-
To a stirred solution of 6-chloronicotinonitrile in anhydrous methanol, add sodium thiomethoxide portion-wise at room temperature.
-
Heat the reaction mixture to reflux (65 °C) and monitor the reaction progress by TLC.
-
Upon completion (typically 2 hours), cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to afford 6-(methylthio)nicotinonitrile as a solid.
-
Step 2a: Oxidation with m-CPBA
-
Materials:
-
6-(Methylthio)nicotinonitrile (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 2.2 eq)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve 6-(methylthio)nicotinonitrile in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with saturated aqueous sodium thiosulfate and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield this compound.
-
Step 2b: Oxidation with Hydrogen Peroxide
-
Materials:
-
6-(Methylthio)nicotinonitrile (1.0 eq)
-
30% Hydrogen Peroxide (3.0 eq)
-
Acetic Acid
-
-
Procedure:
-
Suspend 6-(methylthio)nicotinonitrile in acetic acid.
-
Add 30% hydrogen peroxide dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 70 °C and stir for 4 hours.
-
Cool the mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain this compound.
-
Route 2: Alternative Synthesis from 6-Aminonicotinonitrile
This alternative route provides a different synthetic approach, avoiding the use of a halogenated precursor. The key transformation is a Sandmeyer-type reaction.
Caption: Workflow for the synthesis of this compound from 6-Aminonicotinonitrile.
Quantitative Data for Route 2
| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Purity (%) |
| Overall | 6-Aminonicotinonitrile | NaNO₂, HBF₄, SO₂, Cu(I), MeI | Acetonitrile/Water | 0 to 50 | 5 | 65 | >97 |
Experimental Protocol for Route 2
-
Materials:
-
6-Aminonicotinonitrile (1.0 eq)
-
Sodium nitrite (1.1 eq)
-
Tetrafluoroboric acid (HBF₄, 2.0 eq)
-
Sulfur dioxide (excess)
-
Copper(I) iodide (catalytic)
-
Methyl iodide (1.5 eq)
-
Acetonitrile/Water
-
-
Procedure:
-
Dissolve 6-aminonicotinonitrile in a mixture of acetonitrile and aqueous tetrafluoroboric acid and cool to 0 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of copper(I) iodide in acetonitrile and bubble sulfur dioxide gas through it.
-
Add the cold diazonium salt solution to the SO₂/Cu(I) solution, followed by the addition of methyl iodide.
-
Allow the reaction to warm to room temperature and then heat to 50 °C for 3 hours.
-
Cool the reaction mixture and quench with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford this compound.
-
Head-to-Head Comparison and Conclusion
| Feature | Route 1 (Two-Step) | Route 2 (Alternative) |
| Overall Yield | High (around 80-87%) | Moderate (around 65%) |
| Purity | High (>98%) | High (>97%) |
| Starting Material | 6-Chloronicotinonitrile (commercially available) | 6-Aminonicotinonitrile (commercially available) |
| Reagents | Sodium thiomethoxide, m-CPBA or H₂O₂ | NaNO₂, HBF₄, SO₂, Cu(I), MeI |
| Reaction Conditions | Generally mild to moderate | Requires low-temperature diazotization and handling of gaseous SO₂ |
| Scalability | Readily scalable | Handling of gaseous SO₂ can be challenging on a large scale |
| Simplicity | Two distinct, high-yielding steps | One-pot but involves a more complex reaction setup and workup |
Recommendation:
For most laboratory-scale and pilot-plant syntheses, Route 1 is the recommended pathway for preparing this compound. It offers a higher overall yield, utilizes readily available and manageable reagents, and involves straightforward, high-yielding steps that are easily scalable. The two distinct steps also allow for easier purification and quality control of the intermediate.
Route 2 provides a viable alternative, particularly if the starting material, 6-aminonicotinonitrile, is more readily available or cost-effective than 6-chloronicotinonitrile. However, the lower overall yield and the challenges associated with handling sulfur dioxide may make it less attractive for larger-scale production. The choice between the two routes will ultimately depend on the specific needs and constraints of the research or development project, including starting material availability, scale, and equipment.
Safety Operating Guide
Proper Disposal of 6-(Methylsulfonyl)nicotinonitrile: A Step-by-Step Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of 6-(Methylsulfonyl)nicotinonitrile (CAS No. 66154-68-5). The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these guidelines to minimize risks associated with the handling and disposal of this chemical.
Immediate Safety and Hazard Assessment
Before handling this compound, it is crucial to be aware of its associated hazards. While a specific, comprehensive hazard profile for this compound is not extensively documented, related compounds and safety data sheets (SDS) indicate the following potential hazards:
-
Skin Irritation: May cause skin irritation upon contact.[1][2]
-
Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]
Therefore, this compound waste must be treated as hazardous.
Personal Protective Equipment (PPE)
All personnel handling this compound waste must wear the appropriate personal protective equipment (PPE) to prevent exposure.
| Protective Equipment | Specifications | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields. | Protects eyes from splashes and dust. |
| Hand Protection | Chemical-resistant nitrile or butyl rubber gloves. | Prevents skin contact and absorption.[3] |
| Body Protection | A standard laboratory coat. | Protects clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. | Avoids inhalation of dust or vapors. |
Spill Containment and Cleanup
In the event of a spill, immediate action is necessary to contain the material and protect laboratory personnel.
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Ventilate the Area: Ensure adequate ventilation, such as by working within a fume hood, to disperse any airborne dust or vapors.
-
Contain the Spill: For small spills, use an inert, non-combustible absorbent material like vermiculite or sand to cover the spill.
-
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, sealable, and clearly labeled hazardous waste container. Avoid generating dust.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent or detergent and water. All cleaning materials must also be disposed of as hazardous waste.
-
Contact EHS: For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and reputable chemical waste management company. In-laboratory treatment is not advised without specific, validated protocols.
-
Waste Identification and Segregation:
-
All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads, gloves), must be classified as hazardous waste.[4]
-
Segregate this waste from other laboratory waste streams. Do not mix it with incompatible materials such as strong oxidizing agents or acids.[4]
-
-
Waste Collection and Containment:
-
Collect all this compound waste in a designated hazardous waste container that is compatible with the chemical. The container must be sealable and in good condition.[4]
-
For solid waste, carefully transfer the material into the container, minimizing dust formation.
-
For liquid waste (solutions), pour the liquid carefully into a designated liquid waste container.
-
Contaminated items like gloves and weighing paper should also be placed in the solid hazardous waste container.
-
-
Labeling:
-
The waste container must be clearly labeled as "Hazardous Waste."
-
The label should include the full chemical name: "this compound" and its CAS number: "66154-68-5."
-
Clearly indicate the associated hazards (e.g., Irritant, Harmful to Aquatic Life).
-
-
Storage:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area. This area should be well-ventilated.
-
Follow your institution's specific guidelines for the storage of hazardous waste.
-
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service to arrange for the pickup and disposal of the waste.[5]
-
Follow their specific procedures for waste pickup requests.
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[1][5]
-
-
Record Keeping:
-
Maintain accurate records of the amount of this compound waste generated and the date of its transfer for disposal. This is often a regulatory requirement.
-
By adhering to these procedures, you contribute to a safe laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific safety and disposal protocols.
References
Personal protective equipment for handling 6-(Methylsulfonyl)nicotinonitrile
Essential Safety and Handling Guide for 6-(Methylsulfonyl)nicotinonitrile
This guide provides immediate safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Hazard Identification and Personal Protective Equipment
This compound is a chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact.
Summary of Hazards:
| Hazard Statement | Description |
| Harmful if swallowed | May cause harm if ingested.[1] |
| Causes skin irritation | Can lead to redness, itching, and inflammation of the skin.[1][2] |
| Causes serious eye irritation | Can cause significant eye discomfort, redness, and potential damage.[1][2] |
| May cause respiratory irritation | Inhalation of dust may lead to irritation of the respiratory tract.[1][2] |
Recommended Personal Protective Equipment (PPE):
To mitigate the risks associated with handling this compound, the following personal protective equipment is mandatory.
| Equipment Type | Specification |
| Hand Protection | Nitrile rubber gloves with a minimum thickness of 0.11 mm and a breakthrough time of at least 480 minutes. |
| Eye and Face Protection | Chemical safety goggles and/or a face shield.[1][2] |
| Skin and Body Protection | A lab coat or chemical-resistant apron.[2][3] For larger quantities or risk of splashing, chemical-resistant coveralls are recommended. |
| Respiratory Protection | A NIOSH-approved P2 filter respirator is required when dusts are generated or when working outside of a well-ventilated area. |
Operational and Disposal Plan
A systematic approach to handling and disposal is essential for minimizing exposure and environmental impact.
Step-by-Step Handling Protocol:
-
Preparation:
-
Ensure the work area, such as a chemical fume hood, is clean and operational.
-
Verify that an eyewash station and safety shower are accessible.[4]
-
Assemble all necessary equipment and reagents before handling the chemical.
-
Don the required personal protective equipment as specified in the table above.
-
-
Handling:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[2]
-
Decontaminate all work surfaces and equipment used.
-
Remove and properly store or dispose of contaminated PPE.
-
Disposal Plan:
-
Waste Collection:
-
Collect all waste materials, including unused chemical and contaminated consumables (e.g., gloves, wipes), in a designated and clearly labeled hazardous waste container.
-
-
Disposal Procedure:
-
Dispose of the chemical waste through an approved hazardous waste disposal facility.[2]
-
Do not discharge the chemical into drains or the environment.[5]
-
All disposal activities must comply with local, state, and federal regulations.[4][6] The preferred method for pharmaceutical waste disposal is high-temperature incineration.[7]
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
